molecular formula C5H13ClN2O B066260 (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride CAS No. 194543-22-1

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Cat. No.: B066260
CAS No.: 194543-22-1
M. Wt: 152.62 g/mol
InChI Key: CYCWBZMKKCTOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile and highly valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a hydrazine moiety tethered to a tetrahydropyran (THP) ring, a common scaffold known for improving the pharmacokinetic properties of drug candidates. Its primary research application is as a key synthon for the construction of various nitrogen-containing heterocycles, most notably serving as a precursor in the synthesis of pyrazoles, pyrazolines, and other fused ring systems. The hydrochloride salt enhances its stability and solubility for handling in synthetic workflows.

Properties

IUPAC Name

oxan-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWBZMKKCTOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590912
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194543-22-1
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are pivotal intermediates in the realm of medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, tailored for professionals in pharmaceutical and chemical research.

Chemical Identity and Physical Properties

This compound is a synthetic heterocyclic compound. It is typically available as a mono- or dihydrochloride salt, which improves its stability and handling properties compared to the free base. The free base is known to be potentially explosive at elevated temperatures.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms oxan-4-ylhydrazine hydrochloride, 4-hydrazinyltetrahydropyran hydrochloride
Molecular Formula C₅H₁₂N₂O·xHCl
CAS Number 194543-22-1 (monohydrochloride), 1187974-47-5 (dihydrochloride)

Table 2: Physicochemical Properties

PropertyValueNotes
Molecular Weight 152.62 g/mol (monohydrochloride)[1], 189.09 g/mol (dihydrochloride)
Appearance White to off-white solidFor the hydrochloride salt.
Melting Point Not specified in literature.
Boiling Point 234.5 °C at 760 mmHgPredicted for the free base.
Solubility No quantitative data available. The THP moiety generally enhances aqueous solubility.Expected to be soluble in water and polar protic solvents like methanol and ethanol.
pKa Not specified in literature.
LogP -0.5Predicted for the free base.[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the available and expected spectroscopic features.

Table 3: ¹H NMR Data for (tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.3broad singlet3H-NH₃⁺
4.3broad singlet1H-NH-
3.8 - 3.9multiplet2H-O-CH₂- (axial)
3.3 - 3.4multiplet3H-O-CH₂- (equatorial) & -CH-N-
1.8 - 1.9multiplet2H-CH₂- (axial)
1.5 - 1.6multiplet2H-CH₂- (equatorial)

Table 4: Expected Spectroscopic Features

SpectroscopyExpected Features
¹³C NMR Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected. The carbon attached to the hydrazine group (C4) would be in the range of 50-60 ppm. The carbons adjacent to the oxygen (C2, C6) would be shifted downfield to approximately 65-75 ppm. The remaining ring carbons (C3, C5) would appear further upfield.
FTIR (cm⁻¹) N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydrazine N-H stretching vibrations. C-H stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O-C stretch: A strong C-O-C ether stretching band is expected in the 1150-1050 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): For the free base, a molecular ion peak at m/z 116. Fragmentation: Key fragmentation patterns would likely involve the cleavage of the C-N bond to lose the hydrazine moiety, and fragmentation of the tetrahydropyran ring.

Synthesis and Reactivity

This compound is a key synthetic intermediate. Its primary reactivity stems from the nucleophilic nature of the hydrazine group.

Synthesis

A common synthetic route is the reductive amination of tetrahydropyran-4-one.

G A Tetrahydropyran-4-one C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C E (tetrahydro-2H-pyran-4-yl)hydrazine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E G This compound E->G Salt Formation F HCl F->G

Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

  • Hydrazone Formation: To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate.

  • Reduction: The crude hydrazone is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base, (tetrahydro-2H-pyran-4-yl)hydrazine.

  • Salt Formation: The crude free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (in a compatible solvent) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Reactivity: Knorr Pyrazole Synthesis

A significant application of this compound is in the Knorr pyrazole synthesis, where it reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a common scaffold in pharmacologically active molecules.

G cluster_reactants Reactants A (tetrahydro-2H-pyran-4-yl)hydrazine C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazole Derivative C->D

Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of acid (if starting from the free base) or a base like triethylamine (if starting from the hydrochloride salt) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Stability and Storage

  • (Tetrahydro-2H-pyran-4-yl)hydrazine (Free Base): The free base can be unstable, particularly at high temperatures, and may be explosive. It is recommended to handle it with care and avoid heating.

  • This compound: The hydrochloride salt is more stable and is the preferred form for storage and handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).

Safety and Handling

This compound is classified as a hazardous substance.

Table 5: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its favorable physicochemical properties imparted by the tetrahydropyran ring, combined with the reactive nature of the hydrazine moiety, make it an important intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for some of its properties are not extensively published, this guide provides a solid foundation of its chemical characteristics, synthesis, and reactivity for researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a saturated tetrahydropyran ring appended to a hydrazine moiety, imparts favorable physicochemical properties to parent molecules, making it a valuable synthon in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical Structure:

Chemical structure of (tetrahydro-2H-pyran-4-yl)hydrazine

Figure 1: 2D and 3D structures of (tetrahydro-2H-pyran-4-yl)hydrazine.

Identifier Value
CAS Number 194543-22-1[1][2]
Molecular Formula C₅H₁₂N₂O·HCl[2][3]
Molecular Weight 152.62 g/mol [2][3]
IUPAC Name This compound
Synonyms (Tetrahydro-pyran-4-yl)-hydrazine hydrochloride, 4-hydrazinyltetrahydropyran hydrochloride

Quantitative Data Summary

The tetrahydropyran moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly aqueous solubility and metabolic stability.[3] The utility of this compound as a synthetic intermediate is demonstrated by its application in the synthesis of potent kinase inhibitors. The following table summarizes the biological activity of representative compounds synthesized using this building block.

Target Compound IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Bruton's Tyrosine Kinase (BTK)Compound 8 2.1Ibrutinib2.0
Bruton's Tyrosine Kinase (BTK)Parent Compound 4 14--
Bruton's Tyrosine Kinase (BTK)Prodrug 5a 135--
Bruton's Tyrosine Kinase (BTK)Prodrug 5b 92--
Bruton's Tyrosine Kinase (BTK)Prodrug 5c 124--

Table 1: In vitro inhibitory activities of compounds synthesized using this compound as a key intermediate.[4][5]

Experimental Protocols

The primary utility of this compound in drug discovery lies in its reactivity as a nucleophile, enabling the construction of various heterocyclic scaffolds. Detailed below are representative experimental protocols for its use in the synthesis of key intermediates.

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one Hydrazone

This protocol outlines the initial step in many synthetic routes, which is the formation of a hydrazone from a ketone precursor.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone. This intermediate can often be used in the subsequent step without further purification.[6]

Protocol 2: Knorr Pyrazole Synthesis

This protocol describes a classic method for the synthesis of pyrazole derivatives, which are prevalent in many biologically active molecules.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 equivalent) in absolute ethanol, add the β-ketoester (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[6]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

G cluster_0 Protocol 1: Hydrazone Formation A Tetrahydro-4H-pyran-4-one C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D Solvent Removal C->D E Crude Hydrazone Intermediate D->E

Caption: Workflow for the synthesis of tetrahydro-4H-pyran-4-one hydrazone.

G cluster_1 Protocol 2: Knorr Pyrazole Synthesis F (Tetrahydro-2H-pyran-4-yl)hydrazine HCl H Reaction in Ethanol with Acetic Acid (Reflux) F->H G β-Ketoester (e.g., Ethyl Acetoacetate) G->H I Work-up and Purification H->I J Substituted Pyrazole Derivative I->J

Caption: General workflow for the Knorr pyrazole synthesis.

While this compound is a synthetic building block and not directly involved in biological signaling, it is instrumental in the synthesis of inhibitors that target key signaling pathways. For instance, Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies.

G cluster_2 Simplified BTK Signaling Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Synthesized from title compound) Inhibitor->BTK Inhibition

Caption: Simplified schematic of the BTK signaling pathway and the point of intervention for inhibitors.

References

An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride from Tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, a crucial building block in medicinal chemistry, starting from the readily available tetrahydropyran-4-one. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. This guide details the prevalent synthetic methodology, experimental protocols, and relevant data for the preparation of this important intermediate.

Synthetic Strategy: Reductive Amination

The primary and most efficient method for the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine from tetrahydropyran-4-one is through a reductive amination process. This widely used reaction in pharmaceutical chemistry involves two key steps:

  • Hydrazone Formation: The carbonyl group of tetrahydropyran-4-one reacts with hydrazine to form a tetrahydropyran-4-one hydrazone intermediate. This reaction is typically catalyzed by a small amount of acid.

  • Reduction of the Hydrazone: The resulting C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the desired hydrazine.

  • Salt Formation: Finally, the synthesized (tetrahydro-2H-pyran-4-yl)hydrazine free base is converted to its more stable hydrochloride salt.

This two-step, one-pot or sequential approach is favored for its efficiency and the general availability of the required reagents.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Formation of Tetrahydropyran-4-one Hydrazone

This protocol describes the formation of the hydrazone intermediate from tetrahydropyran-4-one and hydrazine hydrate.

Materials:

  • Tetrahydropyran-4-one

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve tetrahydropyran-4-one (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude tetrahydropyran-4-one hydrazone. This intermediate can often be used in the next step without further purification.

Reduction of Tetrahydropyran-4-one Hydrazone

This protocol details the reduction of the hydrazone intermediate to (tetrahydro-2H-pyran-4-yl)hydrazine.

Materials:

  • Crude tetrahydropyran-4-one hydrazone

  • Methanol

  • Sodium borohydride

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude tetrahydro-4H-pyran-4-one hydrazone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the careful addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)hydrazine as a free base.

Formation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)hydrazine

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

Procedure:

  • Dissolve the crude (tetrahydro-2H-pyran-4-yl)hydrazine in 1,4-dioxane.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to obtain this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Purity
Tetrahydropyran-4-oneC₅H₈O₂100.1229943-42-8>98%
This compoundC₅H₁₃ClN₂O152.62194543-22-1>95%

Table 1: Physicochemical Properties

Compound ¹H NMR (CDCl₃, 400 MHz) δ ppm
4,6-dichloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (a derivative)8.16 (s, 1H), 5.14–4.89 (m, 1H), 4.16 (dd, J = 11.5, 4.6 Hz, 2H), 3.63 (td, J = 12.1, 2.0 Hz, 2H), 2.48–2.25 (m, 2H), 1.98–1.91 (m, 2H).[1]

Table 2: Spectroscopic Data (Note: Specific ¹H NMR data for the parent hydrochloride was not available in the cited literature, but data for a closely related derivative is provided for reference.[1])

Mandatory Visualizations

Synthesis_Workflow tetrahydropyran_one Tetrahydropyran-4-one hydrazone Tetrahydropyran-4-one Hydrazone tetrahydropyran_one->hydrazone hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazone free_base (Tetrahydro-2H-pyran-4-yl)hydrazine hydrazone->free_base reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->free_base final_product (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride free_base->final_product hcl HCl in Dioxane hcl->final_product

Caption: Synthetic workflow for this compound.

Reductive_Amination_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction carbonyl Carbonyl (Tetrahydropyran-4-one) intermediate Carbinolamine Intermediate carbonyl->intermediate + H₂NNH₂ hydrazine Hydrazine hydrazone Hydrazone intermediate->hydrazone - H₂O hydrazone_red Hydrazone hydrazine_prod Hydrazine Product hydrazone_red->hydrazine_prod hydride [H⁻] (from reducing agent) hydride->hydrazine_prod

Caption: Mechanism of Reductive Amination.

References

Discovery and background of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science.[1][2] The structure combines a polar tetrahydropyran ring, which often improves physicochemical properties like aqueous solubility, with a reactive hydrazine moiety, making it a valuable synthon for novel therapeutic agents and energetic materials.[1][2][3] This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][3] Detailed experimental protocols for its synthesis are provided, along with key quantitative data and workflow diagrams relevant to drug discovery.

Background and Discovery

While the first synthesis of a hydrazine derivative, phenylhydrazine, was achieved by Emil Fischer in 1875, (tetrahydro-2H-pyran-4-yl)hydrazine is a more modern compound that has gained prominence as a key intermediate in contemporary organic synthesis.[4] Its utility stems from the integration of the tetrahydropyran (THP) ring, a privileged scaffold in drug design often used to enhance metabolic stability and membrane permeability.[1] The compound serves as a crucial starting material for a diverse range of heterocyclic compounds, including pyrazoles, which are core structures in many pharmacologically active molecules.[5][6] Beyond pharmaceuticals, it is also explored as an intermediate for synthesizing nitrogen-rich energetic materials.[2]

Physicochemical and Spectroscopic Data

The compound is a colorless liquid in its free base form at room temperature.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name oxan-4-ylhydrazine[1][7]
CAS Number 116312-69-7 (Free Base)[7]
194543-22-1 (Hydrochloride)[1]
Molecular Formula C₅H₁₂N₂O (Free Base)[7]
C₅H₁₃ClN₂O (Hydrochloride)[1]
Molecular Weight 116.16 g/mol (Free Base)[3][7]
152.62 g/mol (Hydrochloride)[1]
Boiling Point 234.5 °C (at 760 mmHg)[3]
Density 1.045 g/cm³[3]
LogP -0.5[3][7]
Purity ≥95% (Commercially available)[1]

Table 2: Spectroscopic Characterization Data

SpectroscopyExpected Features / Available DataSource
¹H NMR A proton NMR spectrum for the hydrochloride salt is publicly available. Signals correspond to the protons on the tetrahydropyran ring and the hydrazine group.[1][8][9]
¹³C NMR Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected.[1]
FTIR Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aliphatic ring), and C-O-C stretching (ether) are expected.[1]
Mass Spec. A molecular ion peak corresponding to the molecular weight (116.16 for free base) is expected.[1]

Experimental Protocols for Synthesis

Two primary synthetic routes to (tetrahydro-2H-pyran-4-yl)hydrazine are prevalent: nucleophilic substitution on a halo-tetrahydropyran and reductive amination of the corresponding ketone.

Method 1: From 4-chlorotetrahydropyran

This method involves the direct reaction of a halo-tetrahydropyran with hydrazine. While nucleophilic displacement of the chlorine atom can be challenging, it is achievable under elevated temperatures.[10]

Experimental Protocol:

  • Step 1: Synthesis of Anhydrous Hydrazine

    • Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol). Let the mixture stand overnight at 0°C.[2]

    • Transfer the upper clear liquid to another flask and add sodium hydroxide (21 g, 0.53 mol).[2]

    • Purge the flask with argon and reflux the mixture for 2 hours under air-free conditions.[2]

    • After cooling, distill at atmospheric pressure, collecting the fraction at 114-116°C to yield anhydrous hydrazine (yield: 75%).[2]

  • Step 2: Synthesis of this compound

    • Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[2]

    • Add freshly distilled 4-chlorotetrahydropyran (21.6 g, 200 mmol) and stir for 1 hour in the ice bath.[2]

    • Continue stirring overnight at room temperature.[2]

    • Allow the reaction mixture to settle and filter quickly under an argon atmosphere.[2]

    • Distill the filtrate under vacuum (250 Pa) and collect the fraction at 55-57°C to yield the title compound as a colorless transparent liquid (14.6 g, 83% yield).[2]

Method 2: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is a widely used and often more accessible method that proceeds via a hydrazone intermediate.[1] The reaction can be performed as a one-pot procedure.

Experimental Protocol:

  • Hydrazone Formation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).[1]

  • Reduction: After hydrazone formation is complete, cool the reaction mixture to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, ensuring the temperature remains low.[1]

  • Work-up: Once the reduction is complete (as monitored by TLC), carefully quench the reaction with water. Acidify the mixture with HCl to form the hydrochloride salt.

  • Purification: Extract the product with a suitable organic solvent. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Diagrams of Workflows and Pathways

Synthesis Workflows

The two primary synthetic routes can be visualized as distinct workflows.

G Diagram 1: Synthesis Workflows for (tetrahydro-2H-pyran-4-yl)hydrazine cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Reductive Amination A1 4-chlorotetrahydropyran A3 Reaction at Room Temp -> High Temp A1->A3 A2 Anhydrous Hydrazine A2->A3 A4 (tetrahydro-2H-pyran-4-yl)hydrazine (as HCl salt) A3->A4 B1 Tetrahydro-4H-pyran-4-one B3 Hydrazone Formation (Room Temp) B1->B3 B2 Hydrazine Hydrate B2->B3 B4 Reduction (e.g., NaBH4, 0°C) B3->B4 B5 (tetrahydro-2H-pyran-4-yl)hydrazine B4->B5

Caption: Comparative overview of the two main synthetic routes.

Application in Drug Discovery Workflow

The compound is a key building block for creating libraries of potential drug candidates, such as pyrazole derivatives.

G Diagram 2: Drug Discovery Workflow start (tetrahydro-2H-pyran-4-yl)hydrazine reaction Condensation / Cyclization start->reaction reagent β-Dicarbonyl Compound (e.g., β-ketoester) reagent->reaction intermediate THP-Pyrazole Library reaction->intermediate screening High-Throughput Screening (e.g., against Kinases, DPP-4) intermediate->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Use of the title compound in a typical drug discovery cascade.

Role in DPP-4 Inhibition Signaling Pathway

The compound is used to synthesize DPP-4 inhibitors, which play a crucial role in glucose homeostasis.

G Diagram 3: DPP-4 Inhibition Signaling Pathway food Food Intake glp1 Active Incretins (GLP-1, GIP) food->glp1 pancreas Pancreatic β-cells glp1->pancreas stimulates dpp4 DPP-4 Enzyme glp1->dpp4 inactivated by insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive Inactive Metabolites dpp4->inactive inhibitor DPP-4 Inhibitor (Synthesized from THP-hydrazine) inhibitor->dpp4 blocks

Caption: Mechanism of action for DPP-4 inhibitors in T2DM.

References

In-Depth Technical Guide on the Spectral Data of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectral data for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents the known ¹H NMR data for the related dihydrochloride salt, alongside predicted data for ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy based on its chemical structure. Furthermore, detailed experimental protocols for acquiring this spectral data are provided to aid researchers in their own characterization efforts.

Spectroscopic Data

A summary of the available and expected spectral data for this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Dihydrochloride Salt)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProposed Assignment
10.3Broad Singlet3HNH₃⁺
4.3Broad Singlet1HCH-N
3.8 - 3.9Multiplet2HCH₂-O (axial)
3.3 - 3.4Multiplet3HCH₂-O (equatorial), NH-NH₃⁺
1.8 - 1.9Multiplet2HCH₂-C (axial)
1.5 - 1.6Multiplet2HCH₂-C (equatorial)

Expected ¹³C NMR Data

Experimental ¹³C NMR data for this compound is not widely published. Table 2 outlines the expected chemical shifts based on the structure. The tetrahydropyran ring is expected to show four distinct carbon signals.

Expected Chemical Shift (δ) ppmCarbon Assignment
~ 65-70C2, C6 (CH₂-O)
~ 50-55C4 (CH-N)
~ 30-35C3, C5 (CH₂-C)
Mass Spectrometry (MS)
m/zIonNotes
116.10[M]⁺Molecular ion of the free base (C₅H₁₂N₂O)
117.10[M+H]⁺Protonated molecular ion, expected in ESI-MS

Expected Fragmentation:

Upon ionization, fragmentation of the tetrahydropyran ring and cleavage of the C-N and N-N bonds are anticipated. Common fragments would likely include the loss of the hydrazine group and subsequent ring fragmentation.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not widely available. The expected characteristic absorption bands are listed in Table 4.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (hydrazine)
3200-2800N-HStretching (ammonium salt)
2950-2850C-HStretching (aliphatic)
1600-1500N-HBending
1100-1000C-O-CStretching (ether)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and shim the NMR spectrometer to the appropriate frequency for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-100 ppm for this compound).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample placement.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic absorption bands.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of a chemical compound.

Spectral_Analysis_Workflow Workflow for Spectral Data Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, spectral analysis, and structure confirmation of a chemical compound.

References

(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the pharmacokinetic properties of drug candidates, such as improving aqueous solubility and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on established chemical principles and data from related compounds, due to the limited availability of specific quantitative data in the public domain. This document is intended to offer guidance for researchers and drug development professionals on handling, formulating, and analyzing this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure, featuring a polar tetrahydropyran ring and a reactive hydrazine group as a hydrochloride salt, suggests favorable physicochemical properties for drug development. The tetrahydropyran ring is often employed to reduce the lipophilicity of a drug candidate, which can, in turn, improve its aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][3] The hydrazine functional group provides a versatile handle for constructing a variety of nitrogen-containing heterocyclic compounds.[2]

Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, impacting everything from reaction conditions and purification to formulation and storage. This guide synthesizes available information to provide a robust framework for working with this compound.

Solubility Profile

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterHighThe hydrochloride salt form significantly increases aqueous solubility. The polar ether and hydrazine groups also contribute to water solubility.
MethanolHighPolar protic solvent capable of hydrogen bonding with the solute.
EthanolModerate to HighSimilar to methanol, but the slightly lower polarity may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.
AcetonitrileLow to ModerateLess polar than the other solvents listed, which may limit its ability to dissolve the ionic hydrochloride salt.
Dichloromethane (DCM)Very LowA nonpolar solvent, unlikely to dissolve a polar salt.
HexanesInsolubleA nonpolar solvent, incompatible with the polar and ionic nature of the compound.

Experimental Protocol for Solubility Determination

A standard experimental approach to quantitatively determine the solubility of this compound involves the equilibrium solubility method.

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate vials.

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation and Analysis: A known aliquot of the clear supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.[4][5]

  • Quantification: The solubility is calculated based on the concentration determined by HPLC and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Extract aliquot of supernatant D->E F Dilute sample E->F G Analyze by validated HPLC method F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is influenced by its hydrazine moiety and its salt form. Hydrazine and its derivatives are known to be susceptible to oxidation, and their stability can be pH-dependent.[6] The hydrochloride salt form generally enhances stability compared to the free base.

Table 2: Inferred Stability Characteristics of this compound

ConditionExpected StabilityRationale
Acidic (pH 1-3) HighHydrazine derivatives are generally more stable in acidic conditions as the lone pair on the nitrogen is protonated, reducing its susceptibility to oxidation.[6]
Neutral (pH 7) ModerateSusceptibility to oxidation may increase compared to acidic conditions. The presence of oxygen and metal ions can catalyze degradation.[6]
Basic (pH > 9) LowIn alkaline conditions, the free base is more prevalent, making it more susceptible to oxidation and other degradation pathways.[6]
Oxidation Low to ModerateHydrazine is a reducing agent and is expected to be sensitive to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).[7] Degradation can be catalyzed by metal ions.[6]
Thermal ModerateAs a solid, the hydrochloride salt is expected to be relatively stable at ambient and moderately elevated temperatures. The free base is noted to have an explosive nature at high temperatures.[8]
Photostability ModerateWhile specific data is lacking, many organic molecules can degrade upon exposure to UV or high-intensity visible light. Photostability testing is recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11] The following protocol is based on ICH guidelines.

5.1. Materials and Reagents

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Mobile phase for HPLC

  • Temperature-controlled oven

  • Photostability chamber

5.2. Methodology

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M to 1 M) and heat (e.g., at 60-80 °C) for a specified time. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M to 1 M) and heat (e.g., at 60-80 °C) for a specified time. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3-30%) at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C) for an extended period. Also, test a solution of the compound under thermal stress.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: All stressed samples, along with an unstressed control, are analyzed by a suitable, validated stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 80°C) F Prepare Stressed Samples (neutralize, dilute) A->F B Base Hydrolysis (e.g., 0.1M NaOH, 80°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (Solid & Solution) (e.g., 100°C) D->F E Photolytic (Solid & Solution) (ICH Q1B) E->F G Analyze by Stability-Indicating HPLC-PDA/MS F->G H Identify & Quantify Degradation Products G->H I Determine Degradation Pathway H->I Start Drug Substance Start->A Start->B Start->C Start->D Start->E Control Unstressed Control Start->Control Control->F

Caption: General Workflow for a Forced Degradation Study.

Handling and Storage

Based on the general properties of hydrazines and hydrochloride salts, the following handling and storage recommendations are advised:

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Some suppliers recommend storage in a freezer.[2] Keep away from oxidizing agents and sources of ignition.[7]

  • Handling: Use in a well-ventilated area.[2] Wear appropriate personal protective equipment, including gloves and safety goggles, to prevent skin and eye contact.[2]

Conclusion

This compound is a promising building block for pharmaceutical development, with structural features that suggest favorable solubility in polar solvents and enhanced stability as a salt. While specific quantitative data is scarce in the public domain, this guide provides a framework for its solubility and stability profile based on established chemical principles. The hydrazine moiety indicates a potential susceptibility to oxidative and pH-dependent degradation, which should be carefully considered during synthesis, purification, and formulation. The provided experimental protocols offer a starting point for the systematic evaluation of this compound's physicochemical properties, which is a critical step in advancing any new chemical entity through the drug development pipeline.

References

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining a hydrophilic tetrahydropyran (THP) ring with a reactive hydrazine moiety, makes it a valuable synthon for the creation of novel therapeutic agents. The THP scaffold is often employed as a bioisostere for cyclohexane rings to enhance physicochemical properties like aqueous solubility, which can, in turn, improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and other bioactive molecules.

Chemical and Physical Properties

This compound is typically a white to off-white solid.[2] The incorporation of the tetrahydropyran ring is a strategic choice in medicinal chemistry to improve metabolic stability and membrane permeability.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O·HCl[3][4]
Molecular Weight 152.62 g/mol [3][4]
Purity ≥95%[3]
CAS Number 194543-22-1[3][4]
MDL Number MFCD09744677[3][4]
Boiling Point 234.494ºC[5]
Flash Point 95.619ºC[5]
Density 1.045 g/cm³[5]
Vapor Pressure 0.053 mmHg at 25°C[5]
Storage Room temperature, under inert gas (nitrogen or Argon) at 2-8°C[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from tetrahydropyran-4-one. The general synthetic approach involves the formation of a hydrazone intermediate, followed by its reduction.

A common synthetic route is the reaction of anhydrous hydrazine with p-chlorotetrahydropyran.[2][6] A detailed experimental protocol for a related synthesis is outlined below.

Experimental Protocol: Synthesis of this compound (1:2)

This protocol describes the preparation from anhydrous hydrazine and p-chlorotetrahydrofuran.[6]

Step 1: Synthesis of Anhydrous Hydrazine

  • Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol).[6]

  • Let the mixture stand overnight at 0°C.[6]

  • Transfer the upper clear liquid to another round-bottom flask and add sodium hydroxide (21 g, 0.53 mol).[6]

  • Purge the system with argon gas and reflux for 2 hours under air-free conditions.[6]

  • Monitor the reaction progress using thin-layer chromatography.[6]

  • After the reaction is complete, cool the mixture and distill at atmospheric pressure.[6]

  • Collect the fraction at 114-116°C to yield anhydrous hydrazine (9.6 g, 75% yield).[6]

Step 2: Synthesis of this compound (1:2)

  • Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[6]

  • Add freshly distilled p-chlorotetrahydrofuran (21.6 g, 200 mmol) and stir for 1 hour.[6]

  • Continue stirring overnight at room temperature.[6]

  • Monitor the reaction progress using thin-layer chromatography.[6]

  • After the reaction is complete, allow it to settle and quickly filter under an argon atmosphere.[6]

  • Distill the filtrate under vacuum in an oxygen-free condition and collect the fraction at 55-57°C (250 Pa) to yield this compound (1:2) (14.6 g, 83% yield).[6]

G cluster_0 Step 1: Anhydrous Hydrazine Synthesis cluster_1 Step 2: Hydrochloride Salt Formation Hydrazine Hydrate (80%) Hydrazine Hydrate (80%) Mixture 1 Mixture 1 Hydrazine Hydrate (80%)->Mixture 1 + KOH Upper Clear Liquid Upper Clear Liquid Mixture 1->Upper Clear Liquid Overnight at 0°C Mixture 2 Mixture 2 Upper Clear Liquid->Mixture 2 + NaOH Anhydrous Hydrazine Anhydrous Hydrazine Mixture 2->Anhydrous Hydrazine Reflux under Argon Reaction Mixture Reaction Mixture Anhydrous Hydrazine->Reaction Mixture + p-Chlorotetrahydrofuran (ice bath) Crude Product Crude Product Reaction Mixture->Crude Product Stir overnight at RT This compound This compound Crude Product->this compound Filter and Vacuum Distill G Start (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Condensation Reaction Start->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Product Hydrazone Reaction->Product G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

References

A Technical Guide to the Potential Biological Activities of Tetrahydropyran Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of tetrahydropyran hydrazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Synthesis of Tetrahydropyran Hydrazine Derivatives

The synthesis of tetrahydropyran hydrazine derivatives typically involves a multi-step process. A common strategy is the reaction of a tetrahydropyranone with hydrazine hydrate to form a hydrazone, which can then be reduced or further reacted to yield the final derivative. Another approach involves the nucleophilic substitution of a suitable leaving group on the tetrahydropyran ring with hydrazine.

General Synthetic Route

A prevalent method for synthesizing (tetrahydro-2H-pyran-4-yl)hydrazine involves the reductive amination of tetrahydro-4H-pyran-4-one. This process begins with the formation of a hydrazone by reacting the pyranone with hydrazine hydrate. The resulting hydrazone is then reduced to the corresponding hydrazine derivative.

Detailed Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

This protocol details the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine from tetrahydro-4H-pyran-4-one.

Step 1: Hydrazone Formation

  • Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the hydrazone using thin-layer chromatography (TLC).

  • Upon completion, the hydrazone can be isolated or used directly in the next step.

Step 2: Reduction of the Hydrazone

  • To the solution containing the hydrazone, add a reducing agent such as sodium cyanoborohydride or a catalytic amount of palladium on carbon under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the reduction is complete, as monitored by TLC.

  • After the reaction is complete, quench the reaction carefully.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure (tetrahydro-2H-pyran-4-yl)hydrazine.

Biological Activities

Tetrahydropyran hydrazine derivatives have demonstrated a broad spectrum of biological activities. The following sections detail their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Several tetrahydropyran hydrazine derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of VEGFR-2 and BTK Signaling

A significant mechanism of anticancer activity for some tetrahydropyran hydrazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK).

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these derivatives can suppress tumor-induced angiogenesis, thereby limiting the tumor's access to nutrients and oxygen.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK pathway that promote endothelial cell proliferation.[1][2]

  • BTK Inhibition: BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of B-cells.[3][4] In certain B-cell malignancies, this pathway is constitutively active.[4] Tetrahydropyran hydrazine derivatives can act as BTK inhibitors, blocking the downstream signaling that leads to cell proliferation and survival.[3] Upon BCR engagement, BTK is activated and phosphorylates Phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways such as NF-κB and MAPK, which promote cell survival and proliferation.[5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Inhibitor Tetrahydropyran Hydrazine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Proliferation Cell Proliferation and Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Tetrahydropyran Hydrazine Derivative Inhibitor->BTK Inhibits

BTK Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative tetrahydropyran hydrazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AColo-205 (Colon)20.5[6]
Derivative BHepG2 (Liver)20.8[6]
Derivative CEBC-1 (Lung)8.6[7]
Derivative DU-87MG (Glioblastoma)18.4[7]
Derivative EHT-29 (Colon)24.6[7]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]

MTT_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Add varying concentrations of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and determine IC50 values H->I

MTT Assay Experimental Workflow.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran hydrazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][11]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Certain tetrahydropyran hydrazine derivatives have shown promising anti-inflammatory effects in preclinical models. Their mechanism of action often involves the modulation of inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of these derivatives can be attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and to suppress the activity of enzymes like cyclooxygenase (COX) which are involved in the inflammatory cascade.

Quantitative Data: In Vivo Anti-inflammatory Effects

The following table presents data from in vivo studies evaluating the anti-inflammatory activity of a representative tetrahydropyran hydrazine derivative.

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
Derivative FMouseCarrageenan-induced paw edema10 mg/kg45%[12]
Derivative GRatCarrageenan-induced paw edema20 mg/kg58.6%[13]
Derivative HRatCarrageenan-induced paw edema20 mg/kg64.0%[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[14][15]

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Data Analysis A Administer test compound (or vehicle/positive control) to mice B Inject carrageenan solution into the subplantar region of the right hind paw A->B 1 hour prior C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Carrageenan-Induced Paw Edema Workflow.

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the tetrahydropyran hydrazine derivative.[12] Administer the compounds, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation.[16]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw of each mouse.[17]

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity

Tetrahydropyran hydrazine derivatives have also been investigated for their potential to combat microbial infections, showing activity against a range of bacteria and fungi.

Mechanism of Action

The exact antimicrobial mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. The hydrazone moiety is known to be a key pharmacophore in many antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table lists the Minimum Inhibitory Concentration (MIC) values of representative tetrahydropyran hydrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative IStaphylococcus aureus0.002-7.81[9]
Derivative JBacillus subtilis<1[9]
Derivative KEscherichia coli1.95[18]
Derivative LCandida albicans5.6[19]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][20]

MIC_Workflow cluster_preparation Preparation cluster_inoculation Inoculation and Incubation cluster_reading Reading and Interpretation A Prepare serial dilutions of the test compound in a 96-well microtiter plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the microbial strain B->C D Incubate the plate under appropriate conditions C->D E Visually inspect the wells for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Broth Microdilution MIC Assay Workflow.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the tetrahydropyran hydrazine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

Tetrahydropyran hydrazine derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships for enhanced potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles to assess their potential for clinical development. The versatility of the tetrahydropyran and hydrazine scaffolds offers a rich platform for the design and synthesis of novel therapeutic agents.

References

(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its core reactivity is centered around the nucleophilic nature of the hydrazine moiety, enabling its participation in a variety of condensation and cyclization reactions to form key heterocyclic structures. The presence of the tetrahydropyran (THP) ring is not merely a passive scaffold; it imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, to the resulting molecules.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in several pivotal organic reactions, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective application.

Core Reactivity and the Role of the Tetrahydropyran Moiety

The primary mechanism of action of this compound stems from the nucleophilic character of the hydrazine group.[3] This functional group readily reacts with electrophilic centers, most notably carbonyl carbons, to initiate a cascade of reactions leading to the formation of stable heterocyclic systems. The hydrochloride salt form enhances the compound's stability and handling properties. In solution, the free hydrazine can be liberated by a base or participate directly in acid-catalyzed reactions.

The tetrahydropyran ring plays a crucial, multifaceted role:

  • Improved Physicochemical Properties: The THP moiety is a recognized bioisostere for a cyclohexane ring, often introduced to improve aqueous solubility and modulate lipophilicity, which can, in turn, enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

  • Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic degradation compared to more labile functionalities, contributing to the overall metabolic stability of the final compound.[1]

  • Stereochemical Influence: The chair conformation of the THP ring can influence the stereochemical outcome of reactions, although this aspect is less documented in the context of the reactions discussed herein.

Key Organic Reactions and Mechanisms of Action

This compound is a key reagent in the synthesis of several important classes of nitrogen-containing heterocycles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde. Using this compound with a ketone like cyclohexanone results in the formation of a tetrahydrocarbazole derivative, a scaffold present in numerous biologically active compounds. The use of the hydrochloride salt of the hydrazine has been shown to improve the yields of the resulting carbazole.[4]

Mechanism of Action:

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a carbonyl compound (e.g., cyclohexanone) under acidic conditions to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: This is the rate-determining step, involving a concerted pericyclic rearrangement where a new C-C bond is formed.

  • Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system.

General Workflow for Fischer Indole Synthesis:

fischer_indole_workflow reagents Hydrazine Hydrochloride + Ketone/Aldehyde hydrazone Hydrazone Formation (Acid Catalyst) reagents->hydrazone cyclization Cyclization & Elimination (Heat) hydrazone->cyclization product Indole Derivative cyclization->product

Caption: General workflow for the Fischer indole synthesis.

Pyrazole Synthesis

The synthesis of pyrazoles, a core component of many pharmaceuticals, is a major application of this compound. The most common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Mechanism of Action (Knorr Pyrazole Synthesis):

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Iminium Ion Formation and Tautomerization: An iminium ion is formed, which then tautomerizes to an enamine.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Logical Diagram of Pyrazole Synthesis:

pyrazole_synthesis start (Tetrahydro-2H-pyran-4-yl)hydrazine + 1,3-Dicarbonyl Compound intermediate Condensation & Cyclization start->intermediate Acid or Base Catalyst product Pyrazole Derivative intermediate->product Dehydration

Caption: Logical relationship in pyrazole synthesis.

1,2,4-Triazole Synthesis

This compound can also be employed in the synthesis of 1,2,4-triazoles. Various synthetic routes exist, often involving the reaction of the hydrazine with compounds containing a C-N single bond and a C=N double bond, such as amidines or their derivatives.[6][7]

General Reaction Pathway:

A common method involves the reaction of a hydrazine with an amidine derivative. The reaction proceeds through a condensation-cyclization-elimination sequence to furnish the 1,2,4-triazole ring.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.[3]

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Ethanol

    • Triethylamine

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

    • Add the aromatic aldehyde (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification.

Protocol for Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative
  • Materials:

    • This compound

    • Cyclohexanone

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add cyclohexanone (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data

The following tables summarize representative quantitative data for reactions involving hydrazines in syntheses analogous to those described above.

Table 1: Yields for Fischer Indole Synthesis with Phenylhydrazines and Cyclohexanone

Phenylhydrazine DerivativeCatalyst/SolventReaction TimeYield (%)Reference
N'-methyl-2,6-dimethylphenylhydrazine hydrochlorideBenzene (reflux)-Improved with HCl salt[4]
PhenylhydrazineGlacial Acetic Acid (boiling)0.75 hours50[9]
PhenylhydrazineCeric Ammonium Nitrate-85-95[10]

Table 2: Spectroscopic Data for this compound

PropertyValue/DescriptionReference
Molecular FormulaC₅H₁₃ClN₂O[11]
Molecular Weight152.62 g/mol [1]
¹H NMRSignals corresponding to the protons on the tetrahydropyran ring and the hydrazine group.[12][13][14]
¹³C NMRResonances for the five carbon atoms of the tetrahydropyran ring.[14]
IRCharacteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether.[14]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary mechanism of action, driven by the nucleophilicity of the hydrazine moiety, provides efficient pathways to construct important heterocyclic scaffolds such as indoles and pyrazoles. The integral tetrahydropyran ring offers the added advantage of imparting desirable physicochemical properties to the synthesized molecules, making this compound particularly attractive for applications in drug discovery and development. The provided protocols and data serve as a foundational guide for researchers to harness the full synthetic potential of this important building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Molecules with a Tetrahydropyran Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety in Drug Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its structure, which can be viewed as a conformationally restrained ether, is prevalent in numerous natural products, most notably in pyranose sugars like glucose.[2][3] In synthetic drug design, the THP ring is frequently employed as a versatile bioisostere for other cyclic systems, such as cyclohexane and piperidine, offering a unique combination of physicochemical properties that can be leveraged to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] By replacing a methylene group (CH₂) with an oxygen atom, the THP ring introduces polarity and a hydrogen bond acceptor site, which can significantly influence a drug's solubility, lipophilicity, and target engagement without the complexities of introducing ionizable groups.[4] This guide provides a detailed examination of these key physicochemical properties, outlines standard experimental protocols for their determination, and visualizes relevant biological and experimental workflows.

Core Physicochemical Properties

The strategic incorporation of a THP ring can modulate several critical molecular properties that dictate a compound's "drug-likeness." These properties are often interconnected and must be carefully balanced during the optimization process.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its membrane permeability, solubility, and metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The oxygen atom in the THP ring significantly reduces lipophilicity compared to its carbocyclic analog, cyclohexane.[4] This reduction in LogD (the log of the distribution coefficient at a specific pH) can be advantageous in drug design, as excessively lipophilic compounds are often associated with poor solubility, high metabolic clearance, and off-target toxicity.[6][7] The ability to fine-tune lipophilicity by replacing a cyclohexane with a THP ring allows medicinal chemists to improve a compound's overall ADME profile.[4]

Table 1: Comparative Lipophilicity of THP vs. Analogues

Compound Pair Structure with Cyclohexane cLogP Structure with Tetrahydropyran cLogP ΔcLogP (THP - Cy) Reference
Pair 1 Cyclohexanol 1.23 Tetrahydro-4H-pyran-4-ol 0.43 -0.80 PubChem
Pair 2 N-benzylcyclohexanamine 3.53 N-benzyl(tetrahydro-2H-pyran-4-yl)amine 2.22 -1.31 Molinspiration

| Pair 3 | Cyclohexyl methyl ether | 1.83 | 4-methoxytetrahydropyran | 0.88 | -0.95 | Molinspiration |

Note: cLogP values are calculated and serve as estimations. Experimental values may vary.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[8] The ether oxygen of the THP ring can act as a hydrogen bond acceptor, interacting with water molecules to improve a compound's solubility compared to its non-polar carbocyclic counterparts.[9] This feature is particularly valuable for mitigating the poor solubility often associated with highly lipophilic drug candidates. While the THP ring itself is only partially miscible with water, its incorporation into a larger molecule generally imparts a favorable increase in aqueous solubility.[10]

Metabolic Stability

The THP ring is generally considered to be metabolically robust. The primary sites of metabolic oxidation are typically the carbon atoms alpha to the ether oxygen.[11][12] However, compared to other aliphatic rings or open-chain ethers, the THP scaffold often exhibits greater stability against cytochrome P450 (CYP450) mediated metabolism.[13] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles. For instance, replacing a metabolically vulnerable group with a THP ring can redirect metabolism away from that site, enhancing the drug's overall exposure.[14]

Table 2: In Vitro Metabolic Stability Data

Compound Class Example Compound Test System Half-life (t½, min) Intrinsic Clearance (μL/min/mg)
JAK1 Inhibitor Cyclohexyl derivative (18) Human Liver Microsomes 25 55.4

| JAK1 Inhibitor | THP derivative (19) | Human Liver Microsomes | 48 | 28.9 |

Data adapted from a comparative study on JAK1 inhibitors, highlighting the improved metabolic stability of the THP analogue (19) over the cyclohexyl analogue (18).[4]

Hydrogen Bonding Capacity

The lone pairs of electrons on the THP ring's oxygen atom allow it to act as a potent hydrogen bond acceptor.[4] This capability is crucial for two main reasons:

  • Target Binding: The oxygen can form a key hydrogen bond with an amino acid residue (e.g., a hydrogen bond donor like serine, threonine, or asparagine) in the target protein's binding pocket, thereby increasing binding affinity and potency.[4]

  • Physicochemical Modulation: As mentioned, this hydrogen bonding potential enhances interactions with water, improving solubility. It can also influence the pKa of nearby functional groups by affecting the stability of their ionized forms through intramolecular hydrogen bonding networks.[15]

Conformational Properties

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[2][16] Substituents on the ring can occupy either axial or equatorial positions, and the conformational preference can significantly impact the molecule's three-dimensional shape and its ability to fit into a binding site. The energy barrier for ring inversion is a key characteristic, and theoretical studies have calculated the transition state between the chair and twist-boat conformations to be approximately 11 kcal/mol higher in energy than the chair conformer.[17] This conformational rigidity, lower in entropy compared to a linear ether, can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.[4]

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is essential for guiding drug design. The following sections detail standard protocols for key assays.

Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining partition coefficients.[18]

Objective: To measure the distribution of a compound between 1-octanol and an aqueous buffer (pH 7.4 for LogD).

Materials:

  • Test compound

  • 1-Octanol (HPLC grade), pre-saturated with buffer

  • Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with 1-octanol

  • Vials with screw caps

  • Vortex mixer or orbital shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[19]

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume from both the upper (1-octanol) and lower (aqueous) phases.

  • Quantification: Analyze the concentration of the compound in each phase using a calibrated analytical method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )[20]

Protocol: Thermodynamic Aqueous Solubility Assay

This method determines the equilibrium solubility of a compound.

Objective: To measure the maximum concentration of a compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • Solid test compound (crystalline form preferred)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with stir bars

  • Stir plate or shaker incubator

  • Filtration device (e.g., 0.45 µm PVDF syringe filters)

  • Analytical instrument for quantification (HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure that solid material remains undissolved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle.

  • Filtration: Carefully filter the supernatant to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol: Liver Microsomal Stability Assay

This in vitro assay predicts the rate of phase I metabolism of a compound.

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor solution)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other organic solvent) containing an internal standard for reaction quenching

  • 96-well plates, incubator, analytical instrument (LC-MS/MS)

Methodology:

  • Incubation Preparation: Prepare a master mix containing buffer and liver microsomes. Add the test compound (typically at a final concentration of 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quench solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining percentage of the parent compound relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

Visualizing workflows helps clarify complex processes in drug discovery and property assessment.

G cluster_0 Physicochemical Profiling Workflow Compound Test Compound Solubility Aqueous Solubility Assay Compound->Solubility LogD LogD Shake-Flask Assay Compound->LogD Metabolism Microsomal Stability Assay Compound->Metabolism Data Physicochemical Data Profile Solubility->Data LogD->Data Metabolism->Data Analysis Structure-Property Relationship Analysis Data->Analysis Decision Decision: Advance or Redesign Analysis->Decision

Caption: Workflow for Physicochemical Property Assessment.

G cluster_1 Metabolic Pathways of a THP-Containing Molecule Parent Parent Drug (with THP Ring) PhaseI Phase I Metabolism (CYP450) Parent->PhaseI Hydroxylation C-Hydroxylation (at Cα to ether O) PhaseI->Hydroxylation RingOpening Ring Opening (less common) PhaseI->RingOpening PhaseII Phase II Metabolism (e.g., UGT) Hydroxylation->PhaseII Excretion Excretion RingOpening->Excretion Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Glucuronide->Excretion G Mechanism of Action: SGLT2 Inhibition cluster_kidney Kidney Proximal Tubule Lumen Tubular Lumen (Glomerular Filtrate) Blood Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Excretion Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Excretion Reabsorption Inhibited GLUT2->Blood Transport to Blood Cell Tubular Epithelial Cell Inhibitor SGLT2 Inhibitor (THP-containing Drug) Inhibitor->SGLT2 BLOCKS Glucose Glucose & Na+ Glucose->SGLT2 Reabsorption Result Lowered Blood Glucose Levels Excretion->Result

References

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (CAS No: 194543-22-1). This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this compound safely and effectively in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a versatile heterocyclic building block used extensively in medicinal chemistry.[1][2] Its structure, which combines a tetrahydropyran (THP) ring and a reactive hydrazine moiety, makes it a valuable intermediate for synthesizing novel drug candidates, including kinase inhibitors and antiviral agents.[2] The THP ring often contributes to improved metabolic stability, solubility, and binding interactions in target molecules.[2][3]

The key physicochemical properties of the parent compound and its hydrochloride salt are summarized below.

PropertyValueSource(s)
IUPAC Name oxan-4-ylhydrazine hydrochloride[4]
Synonyms (4-Tetrahydropyranyl)hydrazine Hydrochloride[5]
CAS Number 194543-22-1 (for hydrochloride salt)[2][6][7]
Molecular Formula C₅H₁₂N₂O · HCl[2]
Molecular Weight 152.62 g/mol [2][5]
Appearance White to off-white solid[5]
Boiling Point 234.5 °C (for free base)[8][9]
Density 1.045 g/cm³ (for free base)[8][9]
LogP -0.5 (for free base)[9]

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and adherence to safety protocols are critical.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates it is an irritant. Some classifications for the parent hydrazine compound also warn of acute toxicity.

Hazard ClassCategoryPictogramSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[10]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[6][10]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[10]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[4]
Precautionary Measures and Handling

All work with this compound must be performed by technically qualified individuals in a well-ventilated area or chemical fume hood.[10][11]

  • Prevention :

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands and any exposed skin thoroughly after handling.[6][10][12]

    • Use only outdoors or in a well-ventilated area.[10][12]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6][10][12]

    • Do not eat, drink, or smoke when using this product.[10]

  • Storage :

    • Store in a cool, dry, well-ventilated place.[10][12]

    • Keep the container tightly closed when not in use.[10][12]

    • Store locked up.[10][12]

    • Store under an inert gas (nitrogen or argon) at 2-8°C for long-term stability.[5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[10][12]

  • Hazardous Decomposition Products : Upon combustion, this compound may produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[10]

First-Aid and Emergency Procedures
Exposure RouteFirst-Aid MeasuresSource(s)
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][10][6][10]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[6][10][6][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[6][10][6][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately. Never give anything by mouth to an unconscious person.[6][6]
Toxicological Information

While comprehensive toxicological studies are not widely available, the primary hazards are related to irritation.

Toxicity MetricValueSource(s)
Acute Toxicity Not available[10]
Carcinogenicity Not listed by IARC, NTP, or OSHA[10]
Symptoms Skin contact may cause itching, scaling, and redness. Eye contact can lead to redness, watering, and pain. Inhalation may irritate the lungs and respiratory system.[10][10]

Experimental Protocols

This compound is a key intermediate for forming hydrazones, which are precursors to pyrazoles and other nitrogen-containing heterocycles.[3]

General Protocol: Synthesis of Hydrazones

This protocol outlines the condensation reaction between this compound and an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • Ethanol or Methanol (as solvent)

  • Triethylamine or similar base (to neutralize the HCl salt)

  • Anhydrous sodium sulfate

Methodology:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The reaction can be gently heated if necessary.

  • Monitor the formation of the hydrazone product via Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final hydrazone.

Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine from Tetrahydro-4H-pyran-4-one

This procedure details the synthesis via reductive amination.[1]

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Suitable reducing agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride)

  • Methanol or Ethanol

Methodology:

  • Hydrazone Formation : Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in methanol. Add hydrazine hydrate (1.1 eq) and stir the mixture at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC).[1]

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification : Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (tetrahydro-2H-pyran-4-yl)hydrazine. The hydrochloride salt can then be formed by treating a solution of the free base with HCl in an appropriate solvent like ether or dioxane.

Visualized Workflows

General Laboratory Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood & Equipment b->c d Weigh Compound in Vented Enclosure c->d Start Experiment e Perform Reaction/ Experiment d->e f Monitor Reaction Progress e->f g Quench Reaction & Decontaminate Glassware f->g End Experiment h Segregate & Label Chemical Waste g->h i Dispose of Waste via Approved Channels h->i j Clean Work Area & Remove PPE i->j G start Start step1 Dissolve Hydrazine HCl in Solvent start->step1 step2 Add Base to Liberate Free Hydrazine step1->step2 step3 Add Aldehyde or Ketone step2->step3 step4 Stir at Room Temp (2-4 hours) step3->step4 step5 Monitor by TLC step4->step5 step6 Work-up & Purification (Filtration or Extraction) step5->step6 Reaction Complete end Final Product: Hydrazone step6->end

References

Methodological & Application

Application Notes and Protocols: The Utility of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Its unique structural features, combining a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, offer medicinal chemists a versatile scaffold to develop drug candidates with improved physicochemical and pharmacokinetic properties. The THP ring is often employed as a bioisosteric replacement for a cyclohexane ring to enhance aqueous solubility and metabolic stability. The hydrazine group serves as a key functional handle for the construction of various nitrogen-containing heterocycles, most notably pyrazoles, which are core components of numerous biologically active compounds.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors. It also includes detailed experimental protocols for key synthetic transformations and biological assays.

Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of the key intermediate, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine . This intermediate is a cornerstone for constructing the pyrazolo[3,4-d]pyrimidine scaffold found in a multitude of kinase inhibitors, including the potent BTK inhibitor, Rilzabrutinib.

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, activation, proliferation, and survival.[2] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibiting BTK is a clinically validated therapeutic strategy for these conditions.[2]

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events mediated by a family of kinases, including Src-family kinases (e.g., LYN), Spleen Tyrosine Kinase (SYK), and BTK. Activated BTK, in turn, phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in changes in gene expression, cell metabolism, and cytoskeletal organization, ultimately driving B-cell proliferation, differentiation, and survival.

// Nodes Antigen [label="Antigen", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; BCR [label="B-Cell Receptor (BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN [label="LYN", fillcolor="#F1F3F4", fontcolor="#202124"]; SYK [label="SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BLNK [label="BLNK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="Bruton's Tyrosine\nKinase (BTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="(tetrahydro-2H-pyran-4-yl)hydrazine\n-derived BTK Inhibitor\n(e.g., Rilzabrutinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Antigen -> BCR [color="#4285F4"]; BCR -> LYN [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; LYN -> SYK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; SYK -> BLNK [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; BLNK -> BTK [label=" recruits", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; BTK -> PLCG2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PLCG2 -> Downstream [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Downstream -> Response [color="#4285F4"]; Inhibitor -> BTK [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for alignment LYN -> SYK [style=invis]; SYK -> BLNK [style=invis]; BLNK -> BTK [style=invis]; BTK -> PLCG2 [style=invis]; PLCG2 -> Downstream [style=invis]; }

Caption: Synthetic workflow for the key pyrazole intermediate.

Materials:

  • This compound

  • (E)-3-(dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile or a similar 1,3-dicarbonyl equivalent

  • Ethanol

  • Triethylamine

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine

  • Palladium on carbon (Pd/C)

  • Hydrogen gas or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

Step 1: Cyclocondensation to form 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add (E)-3-(dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the nitro group

  • Dissolve the purified 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method to assess the inhibitory activity of a compound against BTK using a commercially available luminescence-based assay.

Workflow for BTK Kinase Inhibition Assay dot

Assay_Workflow Start Prepare serial dilutions of test compound Step1 Add BTK enzyme and test compound to well Start->Step1 Step2 Initiate kinase reaction with ATP and substrate Step1->Step2 Step3 Stop reaction and deplete remaining ATP (add ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP and generate light (add Kinase Detection Reagent) Step3->Step4 End Measure luminescence and calculate IC50 Step4->End

References

Application Notes and Protocols for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride as a Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly pronounced in medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) moiety often enhances the physicochemical properties of the final molecule, such as aqueous solubility and metabolic stability, which can lead to improved pharmacokinetic profiles. The nucleophilic nature of the hydrazine group allows for its facile participation in various condensation and cyclization reactions to form key heterocyclic scaffolds.

These application notes provide an overview of the use of this compound in the synthesis of several important classes of heterocycles, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a classic and efficient method for constructing the pyrazole ring. This compound readily participates in this reaction with various β-ketoesters and 1,3-diketones to yield 1-(tetrahydro-2H-pyran-4-yl)-substituted pyrazoles and pyrazolones. These scaffolds are core components of many biologically active compounds, including kinase inhibitors.

General Workflow for Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_hydrazine (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride reaction_step Condensation & Cyclization start_hydrazine->reaction_step start_dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) start_dicarbonyl->reaction_step product_pyrazole Substituted Pyrazole or Pyrazolone reaction_step->product_pyrazole

Caption: General workflow for the Knorr synthesis of pyrazoles.

Quantitative Data for Pyrazole Synthesis
1,3-Dicarbonyl CompoundSolventBaseTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateEthanolAcetic AcidReflux4~85-95
Diethyl malonateEthanolSodium EthoxideReflux6~80-90
AcetylacetoneEthanol-Reflux3~90
Ethyl benzoylacetateAcetic Acid-Reflux5~80-90
1,3-CyclohexanedioneEthanolAcetic AcidReflux4~85

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Experimental Protocol 1.1: Synthesis of 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

A significant application of (tetrahydro-2H-pyran-4-yl)hydrazine is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK). These compounds are of great interest in the development of treatments for cancers and autoimmune diseases. The synthesis typically involves the initial formation of a substituted pyrazole, followed by the construction of the fused pyrimidine ring.

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Many synthesized pyrazolo[3,4-d]pyrimidines target kinases within the JAK-STAT and PI3K-Akt-mTOR signaling pathways, which are crucial for cell proliferation and survival.

JAK_STAT_Pathway Receptor Receptor JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: The PI3K-Akt-mTOR signaling pathway and points of inhibition by pyrazole-based inhibitors.

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
StepReactantsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)
1(tetrahydro-2H-pyran-4-yl)hydrazine HCl, Ethyl 2-cyano-3-ethoxyacrylateEthanolTriethylamineReflux2~90
2Product from Step 1, Formamide--1803~75
1(tetrahydro-2H-pyran-4-yl)hydrazine HCl, Diethyl 2-(ethoxymethylene)malonateAcetic Acid-1004~88
2Product from Step 1, Ammonia in EthanolEthanol-120 (sealed tube)12~70

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Experimental Protocol 2.1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Step 1: Synthesis of Ethyl 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate Materials:

  • This compound

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Triethylamine

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole intermediate.

Step 2: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Materials:

  • Ethyl 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

  • Formamide

Procedure:

  • Heat a mixture of ethyl 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10 eq) to 180 °C.

  • Maintain the temperature for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final product.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for the preparation of indoles from a hydrazine and a ketone or aldehyde under acidic conditions.[1][2] this compound can be employed in this reaction to synthesize N-substituted indoles bearing the THP moiety.

General Workflow for Fischer Indole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_hydrazine (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride reaction_step Acid-catalyzed Cyclization start_hydrazine->reaction_step start_ketone Ketone or Aldehyde start_ketone->reaction_step product_indole Substituted Indole reaction_step->product_indole

Caption: General workflow for the Fischer indole synthesis.

Quantitative Data for Fischer Indole Synthesis
Ketone/AldehydeAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneAcetic AcidAcetic AcidReflux2~70-80
PropiophenonePolyphosphoric Acid-1001~65-75
4-MethylacetophenoneZinc ChlorideTolueneReflux6~60-70
Butan-2-oneSulfuric AcidEthanolReflux4~70-80

Note: The yields are expected based on reactions with analogous hydrazines, as specific data for this compound in a wide range of Fischer indole syntheses is limited.

Experimental Protocol 3.1: Synthesis of 9-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-9H-carbazole

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add cyclohexanone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[3][4] this compound can be utilized to prepare N-substituted pyridazines.

General Workflow for Pyridazine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_hydrazine (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride reaction_step Condensation & Cyclization start_hydrazine->reaction_step start_dicarbonyl 1,4-Dicarbonyl Compound start_dicarbonyl->reaction_step product_pyridazine Substituted Pyridazine reaction_step->product_pyridazine

Caption: General workflow for the synthesis of pyridazines.

Quantitative Data for Pyridazine Synthesis
1,4-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
2,5-HexanedioneEthanolReflux4~75-85
1,4-Diphenyl-1,4-butanedioneAcetic AcidReflux6~70-80
Maleic anhydrideWaterReflux2~90

Note: The yields are expected based on reactions with analogous hydrazines, as specific data for this compound in pyridazine synthesis is limited.

Experimental Protocol 4.1: Synthesis of 1,4-dimethyl-6-(tetrahydro-2H-pyran-4-yl)pyridazin-1-ium chloride

Materials:

  • This compound

  • 2,5-Hexanedione

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add 2,5-hexanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

References

Applications of (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry, primarily owing to the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety. The incorporation of the THP ring can enhance aqueous solubility, metabolic stability, and membrane permeability of drug candidates, addressing key challenges in drug development.[1][2] Its primary utility lies in its role as a versatile synthon for the construction of complex heterocyclic scaffolds, particularly pyrazole derivatives, which are core components of numerous biologically active molecules.[3][4] This document provides detailed application notes and protocols for the use of this compound in the discovery of potent kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Core Applications in Drug Discovery

The hydrazine functional group of this compound serves as a reactive handle for the synthesis of a variety of nitrogen-containing heterocycles. Its principal applications in drug discovery are centered on the synthesis of:

  • Kinase Inhibitors: This compound is a key starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[5][6]

  • DPP-4 Inhibitors: The pyrazole scaffold, readily accessible from (tetrahydro-2H-pyran-4-yl)hydrazine, is also a prominent feature in a class of inhibitors targeting dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically validated approach for the treatment of type 2 diabetes.[7][8]

  • Other Bioactive Molecules: Derivatives of (tetrahydro-2H-pyran-4-yl)hydrazine have also been investigated for their potential as antiviral, antimicrobial, and anticancer agents.[2]

Data Presentation: Biological Activity of Derived Inhibitors

The following tables summarize the in vitro potency of representative Bruton's tyrosine kinase (BTK) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, showcasing the therapeutic potential of scaffolds derived from this compound.

Table 1: Inhibitory Activity of Selected BTK Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
IbrutinibBTK0.5[9]
AcalabrutinibBTK5.1[9]
ZanubrutinibBTK<1[9]
CGI-1746BTK1.9[10]
Compound 12BTK21[10]
Compound 16BTK27[10]
FenebrutinibBTK0.5[9]
VecabrutinibBTK18.4[11]

Table 2: Inhibitory Activity of Selected DPP-4 Inhibitors

Compound Class/NameTarget EnzymeIC50 (nM)Reference
SitagliptinDPP-44.380[12]
Pyrazole-thiosemicarbazone (2f)DPP-41.266[12]
Pyrazole-thiosemicarbazone (2g)DPP-44.775[12]
β-homophenylalanine analog (57)DPP-40.87[13]
α-amino pyrrole-2-carbonitrile (53)DPP-44[13]
Thiazoloquinazoline analog (27)DPP-41.12[6]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine BTK Inhibitor Precursor

This protocol outlines the synthesis of a key pyrazole intermediate, which serves as a precursor for pyrazolo[3,4-d]pyrimidine-based BTK inhibitors.

Workflow for BTK Inhibitor Precursor Synthesis

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation A (Tetrahydro-2H-pyran-4-yl)hydrazine HCl C Cyclization Reaction A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Ethyl 5-amino-1-(tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carboxylate C->D F Cyclization Reaction D->F E Formamide E->F G Pyrazolo[3,4-d]pyrimidinone intermediate F->G

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine core.

Materials:

  • This compound

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • p-Aminobenzoic acid

  • Isopropanol

Procedure:

  • Synthesis of Ethyl 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate:

    • To a solution of this compound in ethanol, add ethyl (ethoxymethylene)cyanoacetate.

    • Reflux the reaction mixture for 4 hours.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of the Pyrazolo[3,4-d]pyrimidinone Intermediate:

    • Treat the pyrazole intermediate from the previous step with formamide.

    • Heat the mixture to 190°C for 8 hours.[10]

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Chlorination of the Pyrazolo[3,4-d]pyrimidinone:

    • Treat the pyrazolo[3,4-d]pyrimidinone intermediate with phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture at 106°C for 6 hours.[10]

    • Carefully quench the reaction with ice water and neutralize with a suitable base.

    • Extract the product with an organic solvent and purify.

  • Synthesis of the 4-amino-substituted Pyrazolo[3,4-d]pyrimidine:

    • React the chlorinated intermediate with p-aminobenzoic acid in isopropanol.

    • Heat the reaction mixture for 16-18 hours.[10]

    • Cool the mixture, collect the precipitate by filtration, and wash to obtain the desired product.

Protocol 2: General Synthesis of Hydrazones

This protocol describes a general method for the synthesis of hydrazones from this compound and an aldehyde or ketone.

General Workflow for Hydrazone Synthesis

G A (Tetrahydro-2H-pyran-4-yl)hydrazine HCl C Condensation Reaction (Catalytic Acid) A->C B Aldehyde or Ketone B->C D Hydrazone Product C->D

Caption: General workflow for hydrazone synthesis.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 equivalent) in methanol or ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The hydrazone product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathway Diagrams

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The B-cell receptor signaling pathway is crucial for B-cell development, activation, and proliferation. Bruton's tyrosine kinase (BTK) is a key enzyme in this pathway. Inhibitors derived from this compound can block BTK activity, thereby inhibiting downstream signaling and B-cell proliferation.[2][14]

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates BTKi BTK Inhibitor (e.g., Ibrutinib analog) BTKi->BTK inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release NF_kB NF-κB PKC->NF_kB Ca_Release->NF_kB Cell_Proliferation B-Cell Proliferation & Survival NF_kB->Cell_Proliferation promotes

Caption: Inhibition of the B-Cell Receptor signaling pathway by a BTK inhibitor.

DPP-4 Inhibition and GLP-1 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates the incretin hormone glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, drugs derived from this compound can increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control.[15][16]

DPP4_GLP1_Signaling Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells stimulates GLP1_Active Active GLP-1 L_Cells->GLP1_Active secretes DPP4 DPP-4 Enzyme GLP1_Active->DPP4 is degraded by Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_Active->Pancreatic_Beta_Cells stimulates GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive DPP4i DPP-4 Inhibitor DPP4i->DPP4 inhibits Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion increases Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake promotes Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Mechanism of action of a DPP-4 inhibitor on the GLP-1 signaling pathway.

References

Application Notes and Protocols for the Fischer Indole Synthesis of Spiro[pyrano-3,2'-indoline] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction used to synthesize the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] This method remains a cornerstone in the synthesis of a vast array of heterocyclic compounds, particularly those with pharmaceutical and biological significance.[2][3] The incorporation of a tetrahydropyran (THP) moiety into molecular scaffolds is a common strategy in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic profiles. This document provides a detailed experimental protocol for the synthesis of a spiro[pyrano-3,2'-indoline] derivative via the Fischer indole synthesis, reacting phenylhydrazine with tetrahydro-2H-pyran-4-one.

Reaction Scheme

The overall reaction involves the acid-catalyzed condensation of phenylhydrazine with tetrahydro-2H-pyran-4-one, followed by a[4][4]-sigmatropic rearrangement and cyclization to form the final spirocyclic indole product.

Experimental Protocols

Materials and Equipment

  • Phenylhydrazine

  • Tetrahydro-2H-pyran-4-one

  • Polyphosphoric acid (PPA) or Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure

  • Hydrazone Formation (Optional Intermediate Step): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add tetrahydro-2H-pyran-4-one (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Fischer Indole Synthesis (One-Pot Procedure):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and tetrahydro-2H-pyran-4-one (1.1 eq).

    • Slowly add the acid catalyst. Two common options are:

      • Polyphosphoric acid (PPA): Add PPA (approximately 10 times the weight of phenylhydrazine) to the mixture. The reaction is often exothermic, so the addition should be done carefully.

      • Glacial Acetic Acid: Use glacial acetic acid as both the solvent and the catalyst.

    • Heat the reaction mixture to 80-100°C with constant stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If PPA was used, carefully pour the reaction mixture onto crushed ice. If acetic acid was used, it can be neutralized directly.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis.

Data Presentation

ParameterValue
Reactants
Phenylhydrazine1.0 eq
Tetrahydro-2H-pyran-4-one1.1 eq
Catalyst/Solvent
Option APolyphosphoric Acid
Option BGlacial Acetic Acid
Reaction Conditions
Temperature80-100 °C
Reaction Time2-4 hours
Expected Yield 60-80% (Varies with catalyst and conditions)

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Fischer Indole Synthesis cluster_workup Work-up cluster_purification Purification reactants Phenylhydrazine + Tetrahydro-2H-pyran-4-one add_catalyst Add Acid Catalyst (PPA or Acetic Acid) reactants->add_catalyst reflux Heat at 80-100°C (2-4 hours) add_catalyst->reflux quench Quench with Ice/Water reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Spiro[pyrano-3,2'-indoline] Derivative chromatography->product

Caption: Experimental workflow for the Fischer indole synthesis of a spiro[pyrano-3,2'-indoline] derivative.

fischer_indole_mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization & Cyclization cluster_step5 Step 5: Elimination of Ammonia A Phenylhydrazine + Tetrahydro-2H-pyran-4-one B Phenylhydrazone A->B H+ C Ene-hydrazine B->C H+ D Di-imine Intermediate C->D Heat E Aminoacetal D->E H+ F Spiro[pyrano-3,2'-indoline] Derivative E->F -NH3

Caption: Mechanism of the Fischer indole synthesis with phenylhydrazine and tetrahydro-2H-pyran-4-one.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potent kinase inhibitors utilizing (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride as a key building block. The tetrahydropyran (THP) moiety is a common feature in many approved drugs, often improving physicochemical properties such as solubility and metabolic stability. This document focuses on the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor with a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design. Additionally, general protocols for the synthesis of other kinase inhibitors, such as those targeting ALK5 and DPP-4, are provided.

Core Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The pyrazolo[3,4-d]pyrimidine scaffold serves as an effective hinge-binding motif in many BTK inhibitors.

Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine BTK Inhibitor Core

G cluster_0 Step 1: Synthesis of Pyrazole Intermediate cluster_1 Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine Core start (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride step1 Reaction in Ethanol with Base (e.g., Triethylamine) start->step1 reagent1 (Ethoxymethylene)malononitrile reagent1->step1 intermediate 5-Amino-1-(tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carbonitrile step1->intermediate reagent2 Formamide step2 Heating under Reflux reagent2->step2 product 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BTK Inhibitor Core) step2->product intermediate2 5-Amino-1-(tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carbonitrile intermediate2->step2

Caption: Synthetic workflow for the BTK inhibitor core.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of the key pyrazole intermediate.

Materials:

  • This compound

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/g), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add (ethoxymethylene)malononitrile (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the title compound as a solid.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the tetrahydropyran and pyrazole protons.

  • Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol details the cyclization step to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

  • Formamide

Procedure:

  • A mixture of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (5-10 mL/g) is heated to reflux (approximately 180-190 °C).

  • The reaction is maintained at this temperature for 2-6 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and deionized water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure title compound.

Characterization (Expected):

  • ¹H NMR: Signals confirming the formation of the pyrazolo[3,4-d]pyrimidine ring system.

  • Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight of the final product.

Quantitative Data

The following table summarizes representative data for pyrazolo[3,4-d]pyrimidine-based BTK inhibitors. The exact values will vary depending on the specific substitutions on the core structure.

Compound IDSynthetic StepYield (%)Kinase TargetIC₅₀ (nM)
IntermediateProtocol 160-85%--
BTK CoreProtocol 270-90%--
Derivative A--BTK5 - 15
Derivative B--BTK1 - 10

Note: IC₅₀ values are representative for this class of compounds and are influenced by further derivatization of the core structure.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Pyrazolo[3,4-d]pyrimidine) Inhibitor->BTK Inhibits TGFB_ALK5_Signaling_Pathway TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression (Fibrosis, etc.) Nucleus->Gene_expression Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits DPP4_Signaling_Pathway Food_Intake Food Intake GLP1 GLP-1 (Incretin) Food_Intake->GLP1 Stimulates Release Pancreas Pancreas GLP1->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Application Notes and Protocols: Reaction of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are versatile synthetic intermediates of significant interest in medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) moiety can enhance aqueous solubility and other pharmacokinetic properties, making it a valuable component in the design of novel therapeutic agents.[1] The primary reactivity of this compound lies in the nucleophilic nature of the hydrazine group, which readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones. These hydrazones are crucial building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrazoles, which are core structures in many biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride with carbonyl compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (tetrahydro-2H-pyran-4-yl)hydrazine, is provided in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₂N₂O[3][4]
Molecular Weight116.16 g/mol [3][4]
Physical FormLiquid[3]
Boiling Point234.494 °C at 760 mmHg[3]
Density1.045 g/cm³[3]

Application Notes

The reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with carbonyl compounds is a cornerstone transformation in the synthesis of various pharmacologically relevant scaffolds.

  • Synthesis of Bioactive Molecules: The THP ring is often employed as a bioisostere for cyclohexane rings to improve the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[2]

  • Kinase Inhibitor Development: This hydrazine derivative is a key intermediate in the synthesis of kinase inhibitors, particularly Bruton's Tyrosine Kinase (BTK) inhibitors that feature a pyrazolo[3,4-d]pyrimidine core.[2][5] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating certain cancers and autoimmune diseases.[2]

  • Intermediate for Heterocycle Synthesis: The resulting hydrazones from the initial condensation reaction are stable intermediates that can be used in subsequent cyclization reactions to form a variety of heterocyclic systems.[1]

  • Structure-Activity Relationship (SAR) Studies: The polarity and ability of the THP moiety to enhance solubility and binding interactions make this reagent valuable in medicinal chemistry for SAR studies.[5]

Experimental Workflows and Protocols

General Workflow for Hydrazone Synthesis

The general workflow for the synthesis of hydrazones from (tetrahydro-2H-pyran-4-yl)hydrazine and a carbonyl compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Carbonyl Compound (1 equivalent) in Solvent B Add (tetrahydro-2H-pyran-4-yl)hydrazine (1 equivalent) A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Heat Reaction Mixture (e.g., Reflux) C->D E Monitor Progress by TLC D->E F Cool Reaction Mixture E->F G Precipitate Product (e.g., add to ice-water) F->G H Filter and Collect Solid G->H I Purify by Recrystallization or Chromatography H->I

General workflow for the synthesis of hydrazones.
Protocol 1: General Synthesis of N'-(arylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone

This protocol outlines a general method for the condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with various aromatic aldehydes.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (1 equivalent)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Triethylamine (if starting with the hydrochloride salt, 1 equivalent)

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) and triethylamine (1 equivalent) to the solution. If using the free base, triethylamine is not required.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[3] The optimal pH for this reaction is around 4-5.[3]

  • Reflux the reaction mixture for 4-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to facilitate the precipitation of the hydrazone product.[3]

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

Aldehyde ReactantProductReaction TimeYield
BenzaldehydeN'-(phenylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone4 hoursHigh
4-ChlorobenzaldehydeN'-(4-chlorophenylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone5 hoursHigh
4-MethoxybenzaldehydeN'-(4-methoxyphenylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone4 hoursHigh
Protocol 2: Synthesis of a Key Intermediate for a BTK Inhibitor

This protocol describes a specific application of the reaction in the synthesis of a precursor for a Bruton's Tyrosine Kinase (BTK) inhibitor.[6]

Reaction Scheme:

Intermediate 3 + this compound → Target Intermediate

G cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Outcome A Intermediate 3 (1.00 equivalent) E Heat to 100°C A->E B This compound (1.38 equivalents) B->E C Triethylamine (1.50 equivalents) C->E D Isopropanol (Solvent) D->E F Stir Overnight E->F G Formation of Target Intermediate F->G

Workflow for the synthesis of a BTK inhibitor intermediate.

Materials:

  • Intermediate 3 (1.00 equivalent)

  • This compound (1.38 equivalents)

  • Triethylamine (1.50 equivalents)

  • Isopropanol

Procedure:

  • To a solution of Intermediate 3 (1.00 equivalent) in isopropanol, add this compound (1.38 equivalents) and triethylamine (1.50 equivalents).[6]

  • Stir the reaction mixture at 100°C overnight.[6]

  • Monitor the reaction for the consumption of starting material and the formation of the product.

  • Upon completion, the reaction mixture is typically subjected to a standard aqueous workup and purification by chromatography to isolate the desired product.

Troubleshooting and Optimization

  • Low Yield:

    • pH Control: The reaction is acid-catalyzed. If the reaction medium is too acidic, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity. Conversely, if it is too basic, there is insufficient acid to protonate the carbonyl oxygen for the elimination of water.[3] Maintaining a pH of 4-5 is optimal.

    • Purity of Reagents: Ensure the purity of both the hydrazine and the carbonyl compound, as impurities can lead to side reactions.[3]

  • Formation of Side Products:

    • Oxidation: Hydrazines can be susceptible to oxidation. It is advisable to avoid strong oxidizing agents.

    • Further Reactions: The resulting hydrazone may undergo further reactions, such as cyclization, depending on the reaction conditions and the structure of the carbonyl compound.

  • Workup Complications:

    • Crystallization: Hydrazones are often crystalline solids. Pouring the reaction mixture into ice-cold water can facilitate precipitation, simplifying isolation by filtration.[3]

    • Chromatography: If the product is not easily crystallized, purification can be achieved using column chromatography.

By following these detailed protocols and considering the provided application notes, researchers can effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development.

References

Application Notes and Protocols: (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile and valuable building block in medicinal chemistry, prized for its role in the synthesis of a wide array of bioactive molecules. The incorporation of the tetrahydropyran (THP) moiety can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The reactive hydrazine group serves as a key functional handle for the construction of various heterocyclic scaffolds, most notably pyrazoles, which are core components of numerous targeted therapies.

These application notes provide a detailed overview of the use of this compound in the synthesis of potent inhibitors of key signaling proteins implicated in cancer and immune disorders: Bruton's Tyrosine Kinase (BTK), KRAS (Kirsten rat sarcoma viral oncogene homolog), Poly (ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase 1 (IDO1).

Core Applications: Synthesis of Kinase and Enzyme Inhibitors

The primary application of this compound is in the construction of N-substituted pyrazole rings through condensation with 1,3-dicarbonyl compounds or their equivalents. This strategy has been successfully employed to generate potent and selective inhibitors for a range of therapeutic targets.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies.[1] The synthesis of BTK inhibitors often involves the creation of a pyrazolo[3,4-d]pyrimidine core, for which (tetrahydro-2H-pyran-4-yl)hydrazine is a crucial starting material.

Quantitative Data Summary: BTK Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
IbrutinibBTK0.5Enzyme Assay[1]
AcalabrutinibBTK3Enzyme Assay[1]
ZanubrutinibBTK<1Enzyme Assay[1]
Pyrazolo[3,4-d]pyrimidine Analog BTK 1-10 Enzyme/Cell-based Assays [1]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine BTK Inhibitor Intermediate

This protocol outlines the synthesis of a key pyrazole intermediate, which can be further elaborated to form the final pyrazolo[3,4-d]pyrimidine scaffold of a BTK inhibitor.

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Reagent Addition: To the reaction mixture, add 3-(dimethylamino)acrolein (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole intermediate.

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation

Caption: BTK signaling cascade initiated by B-cell receptor activation.

KRAS G12C Inhibitors

Mutations in the KRAS gene are among the most common drivers of cancer. The development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough. Many of these inhibitors feature a pyrazole moiety that can be synthesized using hydrazine precursors.

Quantitative Data Summary: Pyrazole-Based KRAS G12C Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Sotorasib (AMG 510)KRAS G12C9.9 (Biochemical)NCI-H358[2]
Adagrasib (MRTX849)KRAS G12C6 (Biochemical)MIA PaCa-2[2]
JDQ443 (Pyrazole-based) KRAS G12C 40 (pERK) NCI-H358 [1]

Experimental Protocol: Synthesis of a Pyrazole-Containing KRAS G12C Inhibitor Scaffold

This protocol describes a general approach to synthesizing a pyrazole core that can be incorporated into a KRAS G12C inhibitor.

Step 1: Synthesis of a Substituted Pyrazole

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., a substituted acetylacetone derivative) (1.0 eq) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture at 100°C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the residue by flash column chromatography to afford the desired pyrazole derivative. This pyrazole can then undergo further functionalization to attach the acrylamide "warhead" necessary for covalent inhibition.

KRAS Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth PARP_DNA_Repair_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Detection NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD->PAR produces XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex Repair Complex Assembly LIG3->Repair_Complex POLB->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair IDO1_Signaling_Pathway cluster_Tumor_Microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_Cell T-Cell T_Cell_Anery T-Cell Anergy/ Apoptosis T_Cell->T_Cell_Anery Treg Regulatory T-Cell (Treg) Treg_Activation Treg Activation Treg->Treg_Activation Immune_Suppression Immune Suppression Tryptophan_Depletion->T_Cell Kynurenine_Accumulation->Treg T_Cell_Anery->Immune_Suppression Treg_Activation->Immune_Suppression Experimental_Workflow Start Start: (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride Free_Base Free Base Formation (e.g., with Triethylamine) Start->Free_Base Condensation Condensation with 1,3-Dicarbonyl Compound Free_Base->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Core Heterocyclic Intermediate (e.g., Pyrazole) Cyclization->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Functionalization Further Functionalization Purification1->Functionalization Final_Product Final Bioactive Molecule Functionalization->Final_Product Purification2 Final Purification (Recrystallization/HPLC) Final_Product->Purification2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis Bioassay Biological Activity Testing (IC50) Analysis->Bioassay

References

Application Notes and Protocols for the Condensation Reaction of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a valuable reagent in synthetic and medicinal chemistry. The tetrahydropyran (THP) moiety is a privileged structural motif known to enhance the aqueous solubility and other pharmacokinetic properties of drug candidates. The hydrazine functional group serves as a versatile handle for the construction of various nitrogen-containing heterocycles, particularly through condensation reactions with carbonyl compounds to form stable hydrazone linkages. These hydrazones are important intermediates in the synthesis of a wide range of biologically active molecules. This document provides a detailed protocol for the condensation reaction of this compound with aldehydes and ketones.

Reaction Principle

The condensation reaction, also known as hydrazone formation, involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. When starting with the hydrochloride salt of the hydrazine, a base is typically added to liberate the free hydrazine for the reaction to proceed efficiently. The reaction is often catalyzed by a small amount of acid.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the condensation of this compound with various carbonyl compounds.

EntryCarbonyl CompoundSolventBase (eq.)CatalystTime (h)Temp. (°C)Yield (%)
1BenzaldehydeEthanol/WaterSodium Acetate (1.1)-3RT92
24-ChlorobenzaldehydeEthanolSodium Acetate (1.1)-4RT95
34-MethoxybenzaldehydeEthanolSodium Acetate (1.1)-3RT94
42-NitrobenzaldehydeEthanolSodium Acetate (1.1)-5RT88
5AcetophenoneMethanol-Acetic Acid (cat.)6Reflux85
6CyclohexanoneMethanol-Acetic Acid (cat.)5Reflux89

Note: The data presented in this table is a representative compilation from various literature sources and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Condensation with Aromatic Aldehydes

This protocol outlines the general procedure for the synthesis of N'-(arylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazones.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)[1]

  • Ethanol[1]

  • Water[1]

  • Sodium acetate[1]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a mixture of ethanol and water.[1]

  • To this solution, add sodium acetate (1.1 eq) and stir until it is completely dissolved.[1] This neutralizes the hydrochloride salt to generate the free hydrazine.[1]

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 eq) in ethanol.[1]

  • Add the aldehyde solution dropwise to the hydrazine solution at room temperature with continuous stirring.[1]

  • Stir the reaction mixture at room temperature for 2-5 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will typically form. If not, the product can be precipitated by adding ice-cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the purified hydrazone product under vacuum.

Protocol 2: Condensation with Ketones

This protocol describes a general method for the condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with ketones.

Materials:

  • This compound

  • Ketone (e.g., acetophenone, cyclohexanone)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Add the ketone (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the hydrazone product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Visualizations

Condensation_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Hydrazine_HCl (tetrahydro-2H-pyran-4-yl)hydrazine ·HCl Mixing Combine Reactants & Stir Hydrazine_HCl->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Solvent_Base Solvent (e.g., Ethanol/Water) + Base (optional) Solvent_Base->Mixing Monitoring Monitor by TLC Mixing->Monitoring 2-6 hours RT or Reflux Precipitation Precipitate in Ice-Cold Water Monitoring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvents Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Purified Hydrazone Drying->Product

Caption: Experimental workflow for the synthesis of hydrazones.

Signaling_Pathway Hydrazine (tetrahydro-2H-pyran-4-yl)hydrazine (Nucleophile) Intermediate Hemiaminal Intermediate Hydrazine->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Intermediate Hydrazone Hydrazone Product Intermediate->Hydrazone Dehydration Water Water (Byproduct) Intermediate->Water

References

Application Notes and Protocols for (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a versatile and valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) motif is a well-established strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The hydrazine functionality serves as a key building block for the construction of a wide array of nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in pharmacologically active molecules.

These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant synthetic pathways and biological signaling cascades.

Synthesis of Bioactive Heterocycles

This compound is a cornerstone for the synthesis of several classes of bioactive heterocyclic compounds, including pyrazoles, pyridazinones, indoles, and complex fused heterocyclic systems through multicomponent reactions.

Pyrazole Derivatives

Pyrazole moieties are prevalent in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities.[1] The Knorr pyrazole synthesis and related cyclocondensation reactions are efficient methods for constructing the pyrazole ring using this compound and a 1,3-dicarbonyl compound.[2]

Protocol 1.1: Synthesis of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one

This protocol outlines the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium acetate

Procedure:

  • Dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Add ethyl acetoacetate (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Pyrazole Synthesis:

1,3-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)
Ethyl acetoacetateEthanol4-6>85 (expected)
AcetylacetoneEthanol3-5>80 (expected)
Diethyl malonateAcetic Acid6-8>75 (expected)

Logical Flow of Knorr Pyrazole Synthesis:

G Knorr Pyrazole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Substituted Pyrazole C->D

Caption: General workflow for the Knorr synthesis of pyrazoles.

Pyridazinone Derivatives

Pyridazinone scaffolds are present in various biologically active compounds, including anti-inflammatory and cardiovascular agents.[3] The synthesis typically involves the cyclocondensation of a γ-keto acid or ester with a hydrazine derivative.[4]

Protocol 1.2: Synthesis of 6-Aryl-4,5-dihydro-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one

This protocol provides a general method for the synthesis of pyridazinone derivatives.

Materials:

  • This compound

  • Substituted γ-keto acid (e.g., 4-oxo-4-phenylbutanoic acid)

  • Ethanol or Acetic Acid

  • Triethylamine (if starting with the hydrochloride salt)

Procedure:

  • To a solution of the γ-keto acid (1.0 eq) in ethanol, add this compound (1.0 eq) and triethylamine (1.1 eq).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Quantitative Data for Pyridazinone Synthesis:

γ-Keto AcidSolventReaction Time (h)Yield (%)
4-Oxo-4-phenylbutanoic acidEthanol870-80
4-Oxo-4-(4-chlorophenyl)butanoic acidAcetic Acid1065-75
Levulinic acidEthanol675-85

Experimental Workflow for Pyridazinone Synthesis:

G Pyridazinone Synthesis Workflow cluster_reagents Reagents cluster_process Process cluster_final Final Product hydrazine (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride mix Mix and Reflux hydrazine->mix ketoacid γ-Keto Acid ketoacid->mix solvent Solvent (Ethanol/Acetic Acid) solvent->mix monitor Monitor by TLC mix->monitor workup Work-up (Solvent Removal) monitor->workup purify Purification (Chromatography) workup->purify product Pyridazinone Derivative purify->product

Caption: Step-by-step workflow for pyridazinone synthesis.

Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a key component of many natural products and pharmaceuticals.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from (tetrahydro-2H-pyran-4-yl)hydrazine and a suitable ketone or aldehyde.[6]

Protocol 1.3: Synthesis of Tetrahydrocarbazole Derivatives

This protocol describes the Fischer indole synthesis using (tetrahydro-2H-pyran-4-yl)hydrazine and a cyclic ketone.

Materials:

  • This compound

  • Cyclohexanone derivative

  • Glacial acetic acid or Polyphosphoric acid (PPA)

Procedure:

  • A mixture of the ketone (1.0 eq), this compound (1.2 eq), and the acid catalyst is stirred and heated.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Quantitative Data for Fischer Indole Synthesis:

KetoneAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
CyclohexanoneAcetic AcidReflux2-460-75
4-MethylcyclohexanonePPA1001-265-80
TetraloneAcetic AcidReflux3-555-70

Mechanism of the Fischer Indole Synthesis:

G Fischer Indole Synthesis Mechanism A Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B Acid Catalyst C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia F->G Acid Catalyst H Indole Product G->H G Four-Component Pyrano[2,3-c]pyrazole Synthesis cluster_inputs Reactants cluster_conditions Conditions cluster_reaction Reaction cluster_output Product hydrazine (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride mcr One-Pot Multicomponent Reaction hydrazine->mcr aldehyde Aromatic Aldehyde aldehyde->mcr malononitrile Malononitrile malononitrile->mcr ketoester Ethyl Acetoacetate ketoester->mcr catalyst Catalyst (e.g., Piperidine) catalyst->mcr solvent Solvent (Ethanol) solvent->mcr product Pyrano[2,3-c]pyrazole mcr->product G JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment jak->receptor Phosphorylation jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation transcription Gene Transcription dna->transcription

References

Application of Tetrahydropyran Moiety to Improve ADME Profiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound is a critical step toward identifying a viable clinical candidate. Poor pharmacokinetic profiles are a major cause of attrition in the drug development pipeline. The tetrahydropyran (THP) moiety has emerged as a valuable structural motif for medicinal chemists to address ADME-related challenges. As a saturated six-membered heterocyclic ether, the THP ring is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to significant improvements in key ADME parameters, including aqueous solubility, metabolic stability, and permeability, ultimately enhancing the developability of a drug candidate.

The utility of the THP moiety stems from its unique combination of properties. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially forming beneficial interactions with biological targets or improving solvation.[1][2] Furthermore, the THP ring generally imparts lower lipophilicity compared to its carbocyclic counterparts, which can mitigate issues associated with poor solubility and high metabolic turnover.[1][2] The conformational rigidity of the THP ring can also be advantageous in pre-organizing the molecule for optimal binding to its target.

These application notes provide an overview of the strategic use of the tetrahydropyran moiety to enhance ADME profiles, supported by specific case studies. Detailed experimental protocols for key in vitro ADME assays are also included to guide researchers in evaluating their own compounds.

Application Notes and Case Studies

Case Study 1: Janus Kinase 1 (JAK1) Inhibitors

Background: The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[3][4] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, making JAK inhibitors a promising therapeutic class.[5]

Challenge: Early JAK inhibitors often suffered from a lack of selectivity and suboptimal pharmacokinetic properties. In the development of selective JAK1 inhibitors, balancing potency with favorable ADME characteristics was a key challenge.

Solution: In the discovery of Abrocitinib (PF-04965842), a selective JAK1 inhibitor, the incorporation of a tetrahydropyran moiety was a key design element. The THP group, attached to a pyrazole scaffold, was optimized to improve the overall ADME profile of the molecule.

Data Presentation:

Table 1: Comparison of Physicochemical and ADME Properties of a Cyclohexyl-Containing Precursor and a THP-Containing JAK1 Inhibitor.

PropertyCyclohexyl Analog (Compound 18)THP Analog (Compound 19)Improvement Factor
LogD (pH 7.4) 2.662.080.78-fold
Rat Hepatic Intrinsic Clearance (CLint, µL/min/mg) High (data not specified)Lower (data not specified)Improved
Human Hepatic Intrinsic Clearance (CLint, µL/min/mg) High (data not specified)Lower (data not specified)Improved
Unbound in vivo Rat Clearance High (data not specified)Large DecreaseSignificantly Improved

Data adapted from a representative example of a cyclohexyl-to-THP switch in a series of JAK1 inhibitors.[1]

Summary: The replacement of a cyclohexyl group with a tetrahydropyran ring in a series of JAK1 inhibitors resulted in a modest decrease in lipophilicity, as indicated by the lower LogD value.[1] This seemingly small change translated into a significant improvement in both rat and human hepatic clearance, as well as a substantial decrease in unbound in vivo clearance in rats.[1] This case highlights how the subtle polarity introduced by the THP's ether oxygen can effectively modulate metabolic stability.

Case Study 2: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

Background: Ataxia telangiectasia mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, making it an attractive target for oncology drug development.

Challenge: Early ATM inhibitors, while potent, were often plagued by poor aqueous solubility, limiting their potential for oral administration and clinical development.[2]

Solution: In the development of the potent and selective ATM kinase inhibitor AZD0156, extensive optimization was undertaken to improve the ADME properties of the lead series. A key modification was the introduction of a tetrahydropyran-amine fragment.[1]

Data Presentation:

Table 2: ADME Profile Improvement in the Development of AZD0156.

CompoundATM IC50 (nM)Aqueous Solubility (µM at pH 7.4)
Precursor (Compound 7) Potent (data not specified)Low (data not specified)
AZD0156 (Compound 64) 0.58>195

Data for AZD0156 from references[1].

Summary: The optimization program that led to AZD0156, which included the incorporation of a THP-amine moiety, resulted in a compound with "superb aqueous solubility" and excellent overall pharmacokinetic parameters.[1] The high aqueous solubility of AZD0156 (greater than 195 µM) represents a significant improvement over earlier compounds in the series and was a key factor in its advancement into clinical trials.[1]

Case Study 3: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

Background: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). As a key mediator of innate immunity, IRAK4 is a target for the treatment of various inflammatory and autoimmune diseases.

Challenge: A series of pyrrolopyrimidine-based IRAK4 inhibitors exhibited high rates of metabolism in rat hepatocytes, indicating a potential for rapid clearance in vivo.

Solution: Medicinal chemists at AstraZeneca explored the replacement of a cyclopentyl group with various cyclic ethers to improve metabolic stability. The introduction of a 4-tetrahydropyranyl (4-THP) substituent proved to be the most effective strategy.

Data Presentation:

Table 3: Impact of Cyclic Moieties on the Metabolic Stability of IRAK4 Inhibitors.

CompoundMoietyRat Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)
Compound 20 Cyclopentyl71
Compound 21 4-Tetrahydropyranyl14.2

Data adapted from reference[1].

Summary: The substitution of a cyclopentyl group with a 4-tetrahydropyranyl moiety in this series of IRAK4 inhibitors led to a five-fold reduction in the rate of metabolism by rat hepatocytes.[1] This significant improvement in metabolic stability was attributed to the THP ring's influence on the molecule's interaction with metabolic enzymes. This example demonstrates the direct impact of a THP substituent on reducing metabolic clearance.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance (CLint).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the reaction mixture containing liver microsomes and buffer in a 96-well plate.

  • Pre-incubation:

    • Add the test compound working solution to the wells containing the microsome mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • For negative controls, add buffer instead of the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound and identify its potential for active transport using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent.

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess efflux, adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of permeation of the drug across the cells

      • A is the surface area of the membrane

      • C0 is the initial concentration of the drug in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer, providing a rapid assessment of its solubility for early-stage drug discovery.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well collection plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Compound Addition:

    • Add a small volume of the test compound's DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition and Incubation:

    • Add PBS to each well to achieve a range of final compound concentrations.

    • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.

  • Filtration:

    • Transfer the solutions to a 96-well filter plate placed on top of a collection plate.

    • Centrifuge the plates to filter out any precipitated compound.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Determine the highest concentration at which the compound remains in solution. This value represents the kinetic aqueous solubility.

Visualizations

ADME_Improvement_with_THP cluster_0 Molecular Properties cluster_1 ADME Challenges cluster_2 THP Moiety Intervention cluster_3 Improved Properties Lipophilicity High Lipophilicity (e.g., Cyclohexane) High_Clearance High Metabolic Clearance Lipophilicity->High_Clearance THP Introduce Tetrahydropyran (THP) Moiety Lipophilicity->THP Bioisosteric Replacement Metabolic_Liability Metabolic Liability Metabolic_Liability->High_Clearance Metabolic_Liability->THP Blocks Metabolic Soft Spots Low_Solubility Poor Aqueous Solubility Poor_Absorption Poor Absorption Low_Solubility->Poor_Absorption Low_Solubility->THP H-bond Acceptor Increases Polarity Low_Bioavailability Low Oral Bioavailability High_Clearance->Low_Bioavailability Poor_Absorption->Low_Bioavailability Reduced_Lipophilicity Reduced Lipophilicity THP->Reduced_Lipophilicity Improved_Metabolic_Stability Improved Metabolic Stability THP->Improved_Metabolic_Stability Enhanced_Solubility Enhanced Aqueous Solubility THP->Enhanced_Solubility

Caption: Impact of THP Moiety on ADME Properties.

ADME_Screening_Workflow Start Test Compound Solubility Kinetic Aqueous Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Liver Microsomal Stability Assay Start->Metabolism Data_Analysis Data Analysis and Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis End Lead Optimization/ In Vivo Studies Data_Analysis->End

Caption: In Vitro ADME Screening Workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK autophosphorylates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates JAK_Inhibitor JAK Inhibitor (e.g., Abrocitinib) JAK_Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and use of this compound.

Q1: I am observing a low yield during the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to suboptimal conditions. Here are some common causes and troubleshooting tips:

  • Incomplete Hydrazone Formation: The initial reaction between tetrahydropyran-4-one and hydrazine hydrate may not have gone to completion.

    • Solution: Ensure the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Consider increasing the reaction time or reflux temperature.[1]

  • Inefficient Reduction: The reduction of the hydrazone intermediate to the final hydrazine product might be inefficient.

    • Solution: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is commonly used.[1] Ensure it is added portion-wise at a controlled temperature (e.g., 0 °C) to prevent side reactions.[1] Catalytic hydrogenation (e.g., H₂/Pd-C) can be an alternative.[1]

  • Suboptimal Reaction Conditions: The solvent and temperature can significantly impact the yield.

    • Solution: For hydrazone formation, ethanol or methanol are suitable solvents.[1] For the reduction step, methanol is a common choice.[1] A systematic optimization of temperature and reaction time may be necessary to improve yield.[2]

  • Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product.

    • Solution: Adjusting reaction conditions such as temperature and reagent stoichiometry can help minimize side reactions. Purification techniques like column chromatography may be required to isolate the desired product from impurities.

Q2: My final product of this compound is impure. What are the common impurities and how can I purify it?

Impurities can arise from unreacted starting materials, intermediates, or byproducts.

  • Common Impurities:

    • Unreacted tetrahydropyran-4-one or hydrazine hydrate.

    • The intermediate hydrazone.

    • Products from side reactions.

  • Purification Methods:

    • Recrystallization: For solid products, recrystallization from a suitable solvent like ethanol or methanol can yield a highly pure product.[3]

    • Column Chromatography: This is an effective method for separating the desired product from impurities. A silica gel column with an appropriate solvent system can be used.[1]

    • Acid-Base Extraction: Since hydrazine is basic, it can be protonated with an acid (like HCl to form the hydrochloride salt) and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Q3: I am having trouble with the subsequent reaction of this compound, for example, in a pyrazole synthesis. What should I consider?

Difficulties in subsequent reactions often relate to the reactivity of the hydrazine or the specific reaction conditions.

  • Neutralization of the Hydrochloride Salt: The hydrochloride salt is stable but the free hydrazine is needed for many reactions.

    • Solution: Before proceeding with reactions where the free hydrazine is the nucleophile, the hydrochloride salt must be neutralized. This is typically done by adding a base like sodium acetate, triethylamine, or sodium bicarbonate.[3]

  • Reaction Conditions for Pyrazole Synthesis: The formation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a common application.

    • Solution: The choice of solvent can be critical. Aprotic dipolar solvents have been shown to give better results than protic solvents in some cases.[4] Using a catalyst, such as acetic acid, in a solvent like ethanol can also be effective.[5]

  • Stability of Reactants: Ensure the stability of all reactants under the chosen reaction conditions. Some reactants may be sensitive to high temperatures or acidic/basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a chemical compound that combines a tetrahydropyran ring with a hydrazine functional group, supplied as its hydrochloride salt. The tetrahydropyran moiety is often incorporated into drug candidates to improve their aqueous solubility and pharmacokinetic properties.[3][6] The hydrazine group is a versatile reactive handle for synthesizing various nitrogen-containing heterocyclic compounds.[6] Its primary applications are in medicinal chemistry and drug discovery as a key intermediate or building block for pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[7]

Q2: How should I handle and store this compound?

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend storage at room temperature.[7]

Q3: What are the typical reaction conditions for synthesizing hydrazones from this compound?

The reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with aldehydes or ketones yields the corresponding hydrazones.

  • General Procedure:

    • Dissolve this compound in a solvent like ethanol or water.[3]

    • If using the hydrochloride salt, add a base such as sodium acetate to neutralize it and free the hydrazine.[3]

    • Add the aldehyde or ketone to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • The product can often be isolated by filtration and purified by recrystallization.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Hydrazone Synthesis

AldehydeSolventBase (optional)Reaction Time (h)Yield (%)Reference
BenzaldehydeEthanolSodium Acetate3>90 (expected)[3]
4-ChlorobenzaldehydeEthanolSodium Acetate4>90 (expected)[3]

Experimental Protocols

Protocol 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

This is a two-step synthesis starting from tetrahydropyran-4-one.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one Hydrazone [1]

  • To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure to yield the crude hydrazone. This intermediate can often be used in the next step without further purification.

Step 2: Reduction to (Tetrahydro-2H-pyran-4-yl)hydrazine [1]

  • Dissolve the crude tetrahydro-4H-pyran-4-one hydrazone from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of N'-(arylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone [3]

This protocol describes a general method for the condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of water or ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1, or until TLC analysis shows completion of the reaction.

  • The resulting hydrazone precipitate can be collected by filtration.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine start Start: Tetrahydropyran-4-one hydrazone_formation Step 1: Hydrazone Formation (Hydrazine Hydrate, Ethanol, Reflux) start->hydrazone_formation reduction Step 2: Reduction (NaBH4, Methanol, 0°C to RT) hydrazone_formation->reduction product Product: (Tetrahydro-2H-pyran-4-yl)hydrazine reduction->product

Caption: Workflow for the synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine.

troubleshooting_workflow start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions side_reactions Side Reactions? start->side_reactions extend_time Extend Reaction Time / Increase Temp. incomplete_reaction->extend_time Yes optimize_solvent Optimize Solvent / Temp. suboptimal_conditions->optimize_solvent Yes adjust_stoichiometry Adjust Stoichiometry / Purify side_reactions->adjust_stoichiometry Yes

Caption: Troubleshooting workflow for low reaction yields.

References

Improving yield in pyrazole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving yields in pyrazole synthesis, particularly when using substituted hydrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, especially in reactions like the Knorr synthesis, can arise from several factors, from the purity of your starting materials to non-optimal reaction conditions.[1][2]

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the substituted hydrazine are of high purity.[1][3] Impurities can participate in side reactions, which will reduce the yield and complicate the purification process.[3] Substituted hydrazines can also degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the ideal reaction time.[1][2] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2]

  • Catalyst Selection: The choice of an acid or base catalyst and its amount can be crucial. In Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.[2][3]

  • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][4] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is influenced by both the steric and electronic factors of the substituents on both reactants.[1][5]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity in some cases.[4]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of the hydrazine attack.[4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring one regioisomer over the other.[4]

  • Temperature and Reaction Time: These parameters can also affect the ratio of the formed regioisomers. Systematic optimization may be required.

  • In Situ Generation of Intermediates: In some cases, generating an intermediate in situ can direct the reaction towards a single regioisomer. For instance, reacting methylhydrazine with ethyl formate to form 1-formyl-1-methylhydrazine in situ before the addition of a β-ketoester has been shown to produce pyrazoles regioselectively.[6]

Q3: My reaction mixture has developed a significant discoloration. What is the cause and will it affect my product?

A3: Discoloration of the reaction mixture is a frequent observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1]

Troubleshooting Discoloration:

  • Addition of a Mild Base: The addition of a mild base such as sodium acetate can be beneficial to neutralize any acid and lead to a cleaner reaction profile.[1]

  • Purification: While the discoloration may not always significantly impact the yield of the desired pyrazole, the colored impurities will need to be removed during purification.[1] Techniques like recrystallization or column chromatography are effective for this purpose.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.

Parameter Condition Effect on Yield Reference(s)
Temperature Increasing temperature up to a certain point (e.g., 60 °C)Can improve yield.[7][8]
Temperatures above the optimumCan lead to a decrease in yield.[7][8]
Solvent DMSOHigh yield for certain styryl-substituted pyrazoles.[9]
TolueneCan provide better yields than THF or dioxane in some cases.[7]
Ethanol or 1-PropanolCommonly used solvents for Knorr synthesis.[3]
Catalyst Nano-ZnOCan lead to excellent yields (up to 95%) with short reaction times.[2][7]
Cu(OTf)₂Can result in good yields (e.g., 60-82%).[5][7]
TsOHUsed as an additive, can give high yields (e.g., 83%).[5]
AgOTfHighly effective for certain trifluoromethyl-substituted pyrazoles, with yields up to 99%.[7]
Base K₂CO₃Can be more effective than other bases in certain reactions.[7]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of substituted pyrazoles and may need to be optimized for specific substrates.[3]

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).[3]

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[3][10]

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the mixture.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux at 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3][10]

  • Work-up and Purification: Once the reaction is complete, the product can be isolated. If a solid precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] The crude product can then be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazole Synthesis start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry start->stoichiometry conditions Evaluate Reaction Conditions (T, t, solvent, pH) start->conditions side_reactions Investigate Side Reactions start->side_reactions impure Impure Materials purity->impure Check incorrect_stoich Incorrect Stoichiometry stoichiometry->incorrect_stoich Check suboptimal_cond Suboptimal Conditions conditions->suboptimal_cond Check byproducts Byproducts Formed side_reactions->byproducts Check impure->stoichiometry No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes incorrect_stoich->conditions No adjust_equivalents Adjust Reactant Equivalents incorrect_stoich->adjust_equivalents Yes suboptimal_cond->side_reactions No optimize_params Systematically Optimize Parameters suboptimal_cond->optimize_params Yes modify_conditions Modify Conditions to Minimize Side Reactions byproducts->modify_conditions Yes end Improved Yield purify_reagents->end adjust_equivalents->end optimize_params->end modify_conditions->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis start Start setup Reaction Setup: 1,3-Dicarbonyl in Flask start->setup add_solvent_catalyst Add Solvent and Catalytic Acid setup->add_solvent_catalyst add_hydrazine Add Substituted Hydrazine add_solvent_catalyst->add_hydrazine heat_reaction Heat Reaction Mixture (e.g., Reflux) add_hydrazine->heat_reaction monitor Monitor Progress (TLC/LC-MS) heat_reaction->monitor monitor->heat_reaction Incomplete workup Work-up: Isolate Crude Product monitor->workup Reaction Complete purification Purification: Recrystallization or Chromatography workup->purification end Pure Pyrazole purification->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Fischer Indole Synthesis Using Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Fischer indole synthesis, particularly when utilizing substituted hydrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the Fischer indole synthesis, leading to the formation of common byproducts.

Issue 1: Formation of Multiple Indole Regioisomers with Unsymmetrical Ketones

Question: My reaction with an unsymmetrical ketone is yielding a mixture of two different indole regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones due to the possibility of enamine formation on either side of the carbonyl group. The regioselectivity is highly dependent on the acid catalyst and reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the indole from the less substituted enamine intermediate (the "kinetic" product), while weaker acids and lower temperatures can lead to a higher proportion of the more substituted, thermodynamically more stable indole.

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is critical. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid (PPA) can offer different selectivities. It is recommended to screen a variety of acid catalysts to find the optimal conditions for your specific substrate.

  • Acid Concentration: The concentration of the acid catalyst can significantly impact the ratio of regioisomers. For instance, in the cyclization of ethyl methyl ketone phenylhydrazone, the proportion of 2,3-dimethylindole (from the more substituted enol) increases with higher concentrations of phosphoric acid.

  • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamic product. Conversely, higher temperatures can favor the kinetic product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to improve the regioselectivity.

Issue 2: Significant Formation of N-N Bond Cleavage Byproducts (e.g., Anilines)

Question: I am observing significant amounts of aniline and other cleavage byproducts in my reaction, leading to low yields of the desired indole. What is causing this and how can I minimize it?

Answer: Cleavage of the N-N bond in the hydrazone intermediate is a major competing side reaction, particularly when the arylhydrazine contains electron-donating substituents. These substituents can stabilize the intermediate carbocation formed upon N-N bond cleavage, making this pathway more favorable than the desired[1][1]-sigmatropic rearrangement.[1][2]

Troubleshooting Steps:

  • Choice of Hydrazine: If possible, consider using a hydrazine with less electron-donating substituents.

  • Acid Catalyst: The use of milder acid catalysts, such as acetic acid or weaker Lewis acids, may disfavor the N-N bond cleavage pathway.

  • Temperature Management: High reaction temperatures can promote N-N bond cleavage. Running the reaction at the lowest effective temperature is advisable.

  • Protecting Groups: In some cases, the use of a protecting group on the hydrazine nitrogen can influence the reaction pathway and reduce cleavage.

Issue 3: Presence of Aldol Condensation and Friedel-Crafts Byproducts

Question: My crude product is contaminated with significant amounts of high molecular weight byproducts. How can I identify and prevent their formation?

Answer: The acidic conditions of the Fischer indole synthesis can promote side reactions such as aldol condensation of the starting aldehyde or ketone and Friedel-Crafts reactions if other aromatic rings are present in the substrates.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a slight excess of the hydrazine relative to the carbonyl compound to ensure the complete conversion of the carbonyl and minimize its self-condensation.

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of these side reactions.

  • Catalyst Choice: A milder acid catalyst may be less prone to promoting these side reactions.

  • Purification: These byproducts can often be removed by column chromatography. Careful selection of the stationary and mobile phases is important for successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer indole synthesis with substituted hydrazines?

A1: The most frequently encountered byproducts include:

  • Regioisomeric indoles: When using unsymmetrical ketones.

  • Anilines and other N-N bond cleavage products: Especially with electron-rich hydrazines.[1][2]

  • Aldol condensation products: From the self-reaction of the starting aldehyde or ketone.

  • Friedel-Crafts alkylation or acylation products: If other aromatic moieties are present and reactive under the acidic conditions.

  • Indolenine derivatives: Can form from certain ketones, particularly those with a quaternary α-carbon.

  • Tar and resinous materials: Often result from decomposition at high temperatures.

Q2: How does the substituent on the hydrazine affect byproduct formation?

A2: Substituents on the aryl ring of the hydrazine have a significant impact:

  • Electron-donating groups (e.g., methoxy, alkyl) can increase the rate of the desired cyclization but also enhance the likelihood of N-N bond cleavage, leading to aniline byproducts.[1][2]

  • Electron-withdrawing groups (e.g., nitro, chloro) can slow down the reaction and may require harsher conditions, which in turn can lead to other side reactions like charring. However, they generally suppress N-N bond cleavage.[3]

Q3: Can I use aldehydes in the Fischer indole synthesis, and what are the potential byproducts?

A3: Yes, aldehydes can be used. However, they are more prone to aldol condensation under acidic conditions than ketones. This can lead to the formation of α,β-unsaturated aldehyde byproducts and their subsequent reaction products. Careful control of reaction conditions is necessary to minimize these side reactions.

Q4: Is it possible to completely avoid the formation of regioisomers with unsymmetrical ketones?

A4: While completely avoiding the formation of regioisomers can be challenging, the selectivity can be significantly improved by carefully choosing the acid catalyst and optimizing the reaction conditions. In some cases, a specific catalyst may provide high selectivity for one isomer. For example, the use of Eaton's reagent (P₂O₅ in MeSO₃H) has been reported to provide high regioselectivity for the formation of 3-unsubstituted indoles from methyl ketones.[4]

Data Presentation

The following table summarizes the product distribution from the Fischer indole synthesis of butan-2-one phenylhydrazone using different acid catalysts, illustrating the impact of the catalyst on the regioselectivity of the reaction.

Acid CatalystConcentration (% w/w)2,3-Dimethylindole (%)2-Ethylindole (%)
H₂SO₄301000
H₂SO₄50955
H₂SO₄702575
H₃PO₄901000
H₃PO₄ with P₂O₅76.5 (as % P₂O₅)5050
H₃PO₄ with P₂O₅83.0 (as % P₂O₅)595

Data adapted from a study on the effect of acid catalysts on the Fischer indole synthesis of unsymmetrical ketones.[5]

Experimental Protocols

General Experimental Protocol for Fischer Indole Synthesis

This protocol provides a general procedure. The specific catalyst, solvent, temperature, and reaction time should be optimized for each substrate.

  • Hydrazone Formation (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

    • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until hydrazone formation is complete (can be monitored by TLC or LC-MS).

  • Indolization:

    • To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in ethanol). The amount of catalyst can range from catalytic to stoichiometric or even in excess, depending on the chosen acid and substrates.

    • Heat the reaction mixture to the desired temperature (ranging from 80 °C to reflux) and monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the reaction mixture by pouring it into a beaker of crushed ice and then slowly adding a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is neutral or slightly basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation under reduced pressure.

Mandatory Visualizations

Fischer_Indole_Synthesis_Byproducts cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts Substituted Hydrazine Substituted Hydrazine Unsymm. Ketone Unsymm. Ketone Hydrazone Hydrazone Unsymm. Ketone->Hydrazone Aldol_Byproduct Aldol Condensation Byproduct Unsymm. Ketone->Aldol_Byproduct Self- Condensation Enamine_A Enamine (Less Substituted) Hydrazone->Enamine_A Isomerization Enamine_B Enamine (More Substituted) Hydrazone->Enamine_B Isomerization NN_Cleavage_Byproduct N-N Cleavage (e.g., Aniline) Hydrazone->NN_Cleavage_Byproduct N-N Bond Cleavage Rearrangement_Intermediate Rearrangement_Intermediate Enamine_A->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Regioisomer Regioisomeric Indole Enamine_B->Regioisomer [3,3]-Sigmatropic Rearrangement Desired_Indole Desired Indole Product Rearrangement_Intermediate->Desired_Indole Cyclization & Elimination FC_Byproduct Friedel-Crafts Byproduct Desired_Indole->FC_Byproduct Electrophilic Aromatic Subst.

Caption: Common byproduct pathways in the Fischer indole synthesis.

Troubleshooting_Workflow Start Fischer Indole Synthesis Experiment Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Decision Identify Major Byproducts Analysis->Decision Regioisomers Regioisomers Observed Decision->Regioisomers Yes NNCleavage N-N Cleavage Products (e.g., Anilines) Decision->NNCleavage Yes AldolFC Aldol / Friedel-Crafts Byproducts Decision->AldolFC Yes LowYield Low Yield / Tar Formation Decision->LowYield Yes Outcome Improved Yield and Purity Decision->Outcome No Significant Byproducts Action_Regio Optimize Acid Catalyst & Temperature Regioisomers->Action_Regio Action_NNCleavage Use Milder Acid & Lower Temperature NNCleavage->Action_NNCleavage Action_AldolFC Adjust Stoichiometry & Use Milder Conditions AldolFC->Action_AldolFC Action_LowYield Purify Reagents & Optimize Temperature LowYield->Action_LowYield Action_Regio->Outcome Action_NNCleavage->Outcome Action_AldolFC->Outcome Action_LowYield->Outcome

Caption: A troubleshooting workflow for byproduct formation.

References

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and degradation of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound used as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring a tetrahydropyran ring, often enhances the solubility and metabolic stability of drug candidates. The hydrazine functional group is a versatile reactive handle for creating more complex molecules, particularly in the development of kinase inhibitors and antiviral agents.[1]

Q2: What are the primary stability concerns for this compound?

Like other hydrazine derivatives, this compound is susceptible to degradation through several pathways. The primary concerns are oxidation, hydrolysis (especially under basic conditions), and thermal decomposition.[3][4][5] Exposure to light can also potentially lead to degradation. Hydrazines are generally more stable under acidic conditions.[3]

Q3: How should I properly handle and store this compound to ensure its stability?

To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[6] For long-term storage, refrigeration or freezing is recommended. When handling, use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood to avoid inhalation of dust or fumes.[6]

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general chemistry of hydrazines, likely degradation pathways include oxidation to form diimide or nitrogen gas, and cleavage of the C-N bond under harsh conditions. Ring-opening of the tetrahydropyran moiety is also possible under strong acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or low yield Degradation of the starting material.Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before use. Ensure proper storage conditions have been maintained. Consider re-purifying the material if necessary.
Appearance of unexpected peaks in chromatogram Formation of degradation products during the reaction or sample preparation.Analyze a sample of the starting material to check for pre-existing impurities. Review your reaction conditions (pH, temperature, exposure to air/light) to identify potential triggers for degradation. Use a stability-indicating analytical method to track the formation of degradants.
Discoloration of the solid compound Oxidation or exposure to contaminants.Discard the discolored material as its purity is compromised. Review storage and handling procedures to prevent future contamination. Store in an inert atmosphere (e.g., under argon or nitrogen) if the compound is highly sensitive to oxidation.
Poor solubility of the compound Potential degradation leading to less soluble byproducts.Confirm the identity and purity of the compound. If degradation is suspected, attempt to purify a small amount by recrystallization and check its solubility again.

Stability Data Summary

The following tables summarize the expected stability of this compound under forced degradation conditions. This data is representative and intended to guide researchers in their experimental design. Actual results may vary based on specific experimental parameters.

Table 1: Summary of Forced Degradation Studies

Stress Condition Conditions Time % Degradation (Predicted) Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl24 hours5 - 10%Minimal degradation, potential for ring-opening products under prolonged heating.
Basic Hydrolysis 0.1 M NaOH8 hours20 - 30%Oxidation and salt formation.
Oxidative Degradation 3% H₂O₂4 hours40 - 60%Oxidized hydrazine derivatives, nitrogen gas.
Thermal Degradation 80°C48 hours15 - 25%Deamination and condensation products.
Photolytic Degradation UV light (254 nm)24 hours10 - 20%Radical-mediated decomposition products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV light) stock->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride oxidized Oxidized Hydrazine (e.g., Diimide Intermediate) parent->oxidized Oxidation (H₂O₂) ring_opened Ring-Opened Products (e.g., Hydroxy Aldehyde/Acid) parent->ring_opened Strong Acid/Base cleavage C-N Cleavage Products parent->cleavage Thermal/Photolytic Stress

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Condensation Reactions with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low yields in condensation reactions involving hydrazines. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a condensation reaction between a carbonyl compound and a hydrazine?

The formation of hydrazones is highly sensitive to pH and is typically acid-catalyzed.[1] The optimal pH range is generally mildly acidic, between 4.5 and 6.[1] This is because the reaction requires a delicate balance. There must be sufficient acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack. However, if the pH is too low (below 3-4), the hydrazine nucleophile becomes excessively protonated, rendering it non-nucleophilic and unreactive.[1][2] At neutral or high pH (above 8), the reaction rate is very slow due to a lack of protons to effectively catalyze the dehydration of the intermediate.[1]

Q2: What are the primary differences in reactivity between aldehydes and ketones in hydrazone formation?

Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:

  • Steric Effects: Aldehydes possess a single hydrogen atom attached to the carbonyl carbon, presenting less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]

Q3: How can I effectively monitor the progress of my hydrazone formation reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazine spots and the appearance of a new product spot corresponding to the hydrazone.[3]

Q4: My hydrazone product appears to be unstable. What could be the cause?

Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl compound and hydrazine. This process is accelerated by the presence of water and can be influenced by the pH of the solution.[2] To minimize degradation, ensure anhydrous reaction conditions and proper storage of the purified hydrazone in a dry environment.

Q5: Can hydrazones exist as isomers?

Yes, due to the restricted rotation around the C=N double bond, hydrazones can exist as E/Z stereoisomers. The presence of multiple isomers can sometimes complicate purification and characterization.[3]

Troubleshooting Guide: Low Yield

This guide addresses common issues leading to low yields in hydrazone synthesis and provides systematic troubleshooting steps.

Problem: Low or No Product Yield

Possible Cause 1: Unfavorable Reaction pH

The reaction rate is highly dependent on the pH. An unsuitable pH can significantly slow down or prevent product formation.[1]

  • Solution: Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.[1]

Possible Cause 2: Low Reactivity of Starting Materials

The inherent reactivity of the carbonyl compound and the hydrazine derivative plays a crucial role.

  • Solution:

    • Increase the reaction temperature or prolong the reaction time.[1]

    • If possible, consider using a more reactive derivative of the starting materials.

Possible Cause 3: Impure Reactants

Impurities in the starting materials can interfere with the reaction.

  • Solution: Ensure the purity of the aldehyde/ketone and hydrazine. Purify the starting materials if necessary.[3]

Possible Cause 4: Side Reactions

The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired hydrazone. A common side reaction is the formation of an azine.[2][3]

  • Solution:

    • Use a 1:1 molar ratio of reactants to minimize azine formation.[4]

    • Consider adding the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.

Possible Cause 5: Product Loss During Workup and Purification

Significant amounts of the product can be lost during extraction, filtration, and crystallization steps.

  • Solution:

    • Optimize purification procedures to minimize handling losses.

    • Ensure the chosen purification method is suitable for the hydrazone's stability (e.g., avoid acidic conditions if the hydrazone is acid-sensitive).[5]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Hydrazone Synthesis start Low or No Product Yield check_pH Check Reaction pH start->check_pH check_reactivity Assess Reactant Reactivity check_pH->check_reactivity pH is optimal adjust_pH Adjust pH to 4.5-6 (e.g., with acetic acid) check_pH->adjust_pH pH not optimal check_purity Verify Reactant Purity check_reactivity->check_purity Reactivity is sufficient optimize_conditions Increase Temperature or Prolong Reaction Time check_reactivity->optimize_conditions Low reactivity check_side_products Investigate Side Reactions check_purity->check_side_products Reactants are pure purify_reactants Purify Starting Materials check_purity->purify_reactants Impurities detected check_workup Review Workup & Purification check_side_products->check_workup No significant side reactions modify_stoichiometry Adjust Stoichiometry (e.g., 1:1 ratio) check_side_products->modify_stoichiometry Side products observed optimize_purification Optimize Purification Protocol check_workup->optimize_purification Product loss during workup end_fail Yield Still Low check_workup->end_fail Workup is efficient end_success Improved Yield adjust_pH->end_success optimize_conditions->end_success purify_reactants->end_success modify_stoichiometry->end_success optimize_purification->end_success

Caption: A logical workflow for troubleshooting low yields in hydrazone synthesis.

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate
pH RangeReaction RateRationale
< 3-4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[1]
4-6OptimalThis range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1]
> 8Very SlowThere is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[1]
Table 2: Relative Reactivity of Carbonyl Compounds in Hydrazone Formation

The following data represents the second-order rate constants for the reaction of various carbonyl compounds with a standard hydrazine at pH 7.4.[1]

Carbonyl CompoundRelative Rate Constant (M⁻¹s⁻¹)Notes
Butyraldehyde~24Simple alkyl aldehydes are among the fastest reactants.
2-Methylbutyraldehyde~2.7Alkyl aldehydes are generally fast.
Benzaldehyde~0.60Aryl aldehydes are significantly slower than alkyl aldehydes, likely due to conjugation.
4-Nitrobenzaldehyde~0.83Electron-withdrawing groups increase the reactivity of aryl aldehydes.
4-Methoxybenzaldehyde~0.14Electron-donating groups decrease the reactivity of aryl aldehydes.

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone from an Aldehyde and Hydrazine

This protocol describes a general method for the acid-catalyzed synthesis of a hydrazone.

Materials:

  • Aldehyde (1 equivalent)

  • Hydrazine derivative (1 to 1.1 equivalents)

  • Suitable solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.[3]

  • Add the hydrazine derivative (1 to 1.1 equivalents) to the solution.[3]

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).[3]

  • Stir the reaction mixture at room temperature or heat under reflux.[3]

  • Monitor the reaction progress by TLC.[3]

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), cool the mixture.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.[3]

Protocol 2: Purification of a Hydrazone by Recrystallization

This protocol outlines a general procedure for purifying a crude hydrazone product.

Materials:

  • Crude hydrazone

  • Suitable recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as hexane/ethyl acetate)[3]

Procedure:

  • Dissolve the crude hydrazone in a minimum amount of a suitable hot solvent.[3]

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Dry the purified crystals under vacuum.[3]

Reaction Mechanism and Side Reaction

ReactionMechanism Hydrazone Formation and Azine Side Reaction cluster_main Desired Hydrazone Formation cluster_side Azine Side Reaction carbonyl Aldehyde/Ketone (R-C(=O)-R') intermediate Carbinolamine Intermediate carbonyl->intermediate + Hydrazine hydrazine Hydrazine (H2N-NHR'') hydrazine->intermediate hydrazone Hydrazone Product (R-C(=N-NHR'')-R') intermediate->hydrazone - H2O (Acid Catalyzed) water H2O intermediate->water hydrazone_side Hydrazone Product hydrazone->hydrazone_side azine Azine Byproduct (R-C(=N-N=C)-R') hydrazone_side->azine + Excess Carbonyl carbonyl_side Excess Aldehyde/Ketone carbonyl_side->azine water_side H2O azine->water_side + H2O

Caption: The desired reaction pathway to the hydrazone and the common side reaction leading to an azine byproduct.

References

Technical Support Center: Reactions Involving (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. The content is designed to address specific experimental challenges and offer guidance on alternative catalysts and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or not proceeding to completion?

A1: Several factors can contribute to low reactivity. Since you are using the hydrochloride salt, the hydrazine is protonated, reducing its nucleophilicity. The reaction may require the addition of a mild base (e.g., triethylamine, sodium acetate) to liberate the free hydrazine in situ. Additionally, the bulky tetrahydropyran (THP) ring can cause steric hindrance, slowing down the reaction.[1] Optimization of temperature and reaction time is crucial.

Q2: I am observing unexpected side products in my Fischer indole synthesis. What could be the cause?

A2: Common side reactions in Fischer indole synthesis include N-N bond cleavage, which can be exacerbated by certain substituents.[1][2][3] The bulky THP group on the hydrazine can also influence the stability of key intermediates. Under strongly acidic conditions, the tetrahydropyran ring itself might be susceptible to opening or other rearrangements, although this is less common. Aldol condensation of the ketone or aldehyde starting material can also occur under acidic conditions.[1]

Q3: How does the tetrahydropyran (THP) moiety influence the reaction outcome?

A3: The THP moiety has several effects. Its bulkiness can lead to steric hindrance, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times).[1] However, it can also improve the solubility of intermediates and final products in organic solvents, which can be advantageous. In some cases, the oxygen atom in the THP ring might coordinate with Lewis acid catalysts, influencing their activity and the reaction pathway.

Q4: Can I use this compound directly, or should I neutralize it first?

A4: For many reactions, particularly those that are acid-catalyzed (like the Fischer indole or Pictet-Spengler synthesis), the hydrochloride salt can often be used directly.[4] The acidic conditions of the reaction will be sufficient. However, for reactions requiring a neutral or basic environment, or if the reaction is not proceeding, pre-neutralization or the addition of a base is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Hydrazone Formation
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material (ketone/aldehyde).Insufficient catalysis or reversible reaction.Add a catalytic amount of a Brønsted acid like acetic acid to drive the equilibrium towards the hydrazone.[5]
Product precipitates but is impure.Co-precipitation of starting materials or side products.Optimize the precipitation step by adjusting the temperature and rate of addition of anti-solvent (e.g., cold water). Recrystallization from a suitable solvent like ethanol is recommended for purification.[5]
Reaction is slow.Steric hindrance from the THP group and/or substituents on the carbonyl compound.Increase the reaction temperature and/or reaction time. Monitor progress by TLC to avoid decomposition.
Issue 2: Fischer Indole Synthesis Failure
Symptom Possible Cause Suggested Solution
No indole formation, recovery of starting materials.Inappropriate acid catalyst or concentration. The catalyst may be too weak to promote the key[5]-sigmatropic rearrangement.Screen a panel of Brønsted and Lewis acid catalysts. Start with common choices like ZnCl₂, PPA, or TFA.[4][6] Optimize the catalyst loading.
Formation of aniline and ketone degradation products.N-N bond cleavage is favored over cyclization. This can be due to electronic effects of substituents or excessive heat.Use a milder acid catalyst or lower the reaction temperature. If the substrate is electronically predisposed to cleavage, this reaction may be challenging.[2][3]
Multiple spots on TLC, difficult purification.Formation of regioisomers (if using an unsymmetrical ketone) or side products.Try a different catalyst to potentially improve regioselectivity. For purification, consider chromatography with a solvent system containing a small amount of base (e.g., triethylamine) to prevent streaking of nitrogenous compounds on silica gel.

Alternative Catalysts and Data Presentation

The choice of catalyst is critical for the success of reactions involving (tetrahydro-2H-pyran-4-yl)hydrazine. Below are tables summarizing alternative catalysts for common reaction types. Note: The quantitative data is representative and compiled from various sources for similar reactions; direct comparative studies for this specific hydrazine are limited.

Table 1: Alternative Catalysts for Fischer Indole Synthesis

(Reaction: (Tetrahydro-2H-pyran-4-yl)hydrazone of cyclohexanone → Tetrahydro-10H-pyrano[4,3-b]carbazole)

CatalystTypeTypical ConditionsRepresentative Yield (%)Reference
Acetic AcidBrønstedReflux, 4-6h50-70[7]
Polyphosphoric Acid (PPA)Brønsted80-100 °C, 1-2h70-85[4][7]
Zinc Chloride (ZnCl₂)Lewis AcidFused or in solvent (e.g., toluene), reflux, 2-4h75-90[4][6]
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidDichloromethane, 0 °C to rt, 3-5h70-85[4][6]
Trifluoroacetic Acid (TFA)BrønstedReflux, 2-3h65-80General knowledge
Table 2: Alternative Catalysts for Pyrazole Synthesis

(Reaction: this compound + Acetylacetone → 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole)

CatalystTypeTypical ConditionsRepresentative Yield (%)Reference
Acetic AcidBrønstedEthanol, reflux, 4-6h80-95[8]
Hydrochloric Acid (catalytic)BrønstedEthanol, reflux, 3-5h85-95[8]
Montmorillonite KSFSolid AcidEthanol, reflux, 2-4h75-90[8]
Nano-ZnOHeterogeneousSolvent-free, 80 °C, 1-2h85-95[8]
None (thermal)-Neat or in high-boiling solvent, >100 °C, 6-12h60-75General knowledge

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol describes the condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Ethanol or Methanol

  • Triethylamine (1.1 eq)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol.

  • Add this compound and triethylamine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the hydrazone product.[5]

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_workflow Hydrazone Synthesis Workflow start Dissolve Carbonyl in Solvent add_reagents Add Hydrazine HCl + Triethylamine start->add_reagents add_catalyst Add Catalytic Acetic Acid add_reagents->add_catalyst reflux Reflux (4-6h) Monitor by TLC add_catalyst->reflux cool Cool to Room Temp reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter_dry Filter and Dry Crude Product precipitate->filter_dry purify Recrystallize filter_dry->purify end Pure Hydrazone purify->end

General workflow for hydrazone synthesis.
Protocol 2: Fischer Indole Synthesis with a Lewis Acid Catalyst

This protocol outlines the synthesis of a tetrahydropyrano-fused carbazole using ZnCl₂ as a catalyst.

Materials:

  • Hydrazone of (tetrahydro-2H-pyran-4-yl)hydrazine and cyclohexanone (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5-2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride.

  • Heat the flask gently under vacuum to ensure the ZnCl₂ is dry, then allow to cool.

  • Add anhydrous toluene, followed by the hydrazone starting material.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_mechanism Fischer Indole Synthesis Mechanism Hydrazone Hydrazone R₁-C(R₂)=N-NH-Ar Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization (-NH₃) Diimine->Cyclization Indole Indole Product Cyclization->Indole

Simplified mechanism of the Fischer indole synthesis.
Protocol 3: Pictet-Spengler Reaction with a Brønsted Acid Catalyst

This protocol describes the synthesis of a tetrahydro-β-carboline derivative.

Materials:

  • Tryptamine (1.0 eq)

  • This compound (Used here to generate a hydrazone, which is then reduced to the corresponding amine for the reaction. Alternatively, a different aldehyde/ketone can be used directly with tryptamine.) For the purpose of this protocol, we will use a generic aldehyde.

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve tryptamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the aldehyde to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_logic Catalyst Selection Logic cluster_fischer Fischer Catalysts cluster_pictet Pictet-Spengler Catalysts cluster_pyrazole Pyrazole Catalysts Start Reaction Type? Fischer Fischer Indole Start->Fischer Indole Synthesis Pictet Pictet-Spengler Start->Pictet Tetrahydro-β-carboline Pyrazole Pyrazole Synthesis Start->Pyrazole 1,3-Dicarbonyl Condensation F_Lewis Lewis Acid (ZnCl₂, BF₃) Fischer->F_Lewis High Yield/ Mild Conditions F_Bronsted Brønsted Acid (PPA, TFA) Fischer->F_Bronsted Strongly Activating P_Bronsted Strong Brønsted (TFA, HCl) Pictet->P_Bronsted Py_Acid Mild Acid (Acetic Acid) Pyrazole->Py_Acid Standard Conditions Py_Solid Solid Acid (Clays, ZnO) Pyrazole->Py_Solid Green Chemistry

Decision tree for selecting a suitable catalyst.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with hydrazine derivatives. It provides essential information to mitigate the risks associated with the explosive nature of these compounds at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause(s) Recommended Action(s)
Unexpected Exotherm or Rapid Temperature Increase 1. Catalytic Decomposition: Presence of incompatible metals (e.g., copper, iron, molybdenum) or their oxides.[1][2] 2. Runaway Reaction: The reaction rate is accelerating uncontrollably due to heat generation exceeding heat removal.[1] 3. Concentration Effects: The concentration of the hydrazine derivative may be too high.1. Immediate Cooling: Immerse the reaction vessel in an ice bath. 2. Stop Heating: Immediately turn off and remove the heat source. 3. Quench (if safe): If a pre-planned quenching procedure is in place and can be done safely, slowly add a quenching agent (e.g., a dilute solution of a reducing agent like sodium bisulfite or a large volume of a cold, inert solvent). 4. Evacuate: If the reaction cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.[3][4]
Unexpected Gas Evolution (Bubbling) 1. Thermal Decomposition: The compound is decomposing, releasing gases such as nitrogen (N₂), ammonia (NH₃), and hydrogen (H₂).[5][6] 2. Reaction with Air/Moisture: Some derivatives may react with air or moisture, especially at high temperatures.1. Ensure Adequate Ventilation: Confirm the reaction is being conducted in a certified chemical fume hood. 2. Monitor Pressure: If in a sealed system, monitor the pressure closely. Vent the system to a safe exhaust if pressure builds up. Never heat a sealed vessel containing a hydrazine derivative. 3. Lower Temperature: Reduce the reaction temperature to slow down the decomposition rate.
Unexpected Color Change (e.g., Darkening, Turning Brown/Black) 1. Decomposition: The appearance of dark colors often indicates the formation of decomposition byproducts.[7] 2. Oxidation: Reaction with trace amounts of oxygen.1. Stop the Reaction: Cease heating and cool the reaction mixture. 2. Analyze a Sample: If safe to do so, take a small aliquot to analyze for decomposition products. 3. Inert Atmosphere: Ensure the reaction is being conducted under a robust inert atmosphere (e.g., nitrogen or argon).
Solid Sample Darkens or Melts Unexpectedly During Heating 1. Impurity: The presence of impurities can lower the decomposition temperature. 2. Approaching Decomposition Point: The compound may be nearing its decomposition temperature, which can sometimes be accompanied by a color change or melting.1. Stop Heating Immediately: Do not attempt to increase the temperature further. 2. Use Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on a small sample to determine the precise decomposition temperature before proceeding with larger scale heating.[8][9] 3. Purify Material: Ensure the purity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with hydrazine derivatives at high temperatures?

A1: The primary hazards are the risk of rapid, exothermic decomposition which can lead to a runaway reaction, over-pressurization of vessels, and potentially an explosion.[1][5] Hydrazine derivatives are often energetic materials that can decompose to produce large volumes of gas (nitrogen, ammonia, hydrogen).[5][6] Additionally, many hydrazine derivatives and their decomposition products are highly toxic.

Q2: Which materials should be avoided when working with hydrazine derivatives?

A2: Avoid contact with oxidizing agents, strong acids, and certain metals and their salts, especially copper, iron, lead, and molybdenum, as they can catalyze violent decomposition.[1][10] Porous materials like wood, asbestos, or cloth can also be hazardous.[11] Reactions should be carried out in clean glass or compatible stainless steel (e.g., 304 or 347, but 316 should be used with caution due to molybdenum content) reactors.[1]

Q3: How can I safely determine the decomposition temperature of a new hydrazine derivative?

A3: Differential Scanning Calorimetry (DSC) is the recommended method for determining the thermal stability and decomposition temperature of energetic materials on a small scale (typically 1-5 mg).[8][9] This analysis will show the onset temperature of decomposition, which is critical for establishing safe operating temperature limits for your experiments.

Q4: What is a "runaway reaction" and how can I prevent it?

A4: A runaway reaction is an uncontrolled, accelerating reaction that generates heat faster than it can be removed, leading to a rapid increase in temperature and pressure.[1] To prevent it:

  • Know your material: Use DSC to determine the Maximum Recommended Temperature.

  • Use dilute solutions: The solvent can act as a heat sink.[1]

  • Scale up cautiously: Heat transfer becomes less efficient at larger scales. Never scale up a reaction without a thorough safety review.[12]

  • Ensure adequate cooling: Have a cooling bath ready and ensure your reaction vessel allows for efficient heat transfer.

  • Control addition rates: For exothermic reactions, add reagents slowly to control the rate of heat generation.

Q5: What should I do in case of a spill?

A5: For a small spill within a fume hood, you can neutralize it with a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide (use 5% or less solutions to control the reaction).[10] For larger spills, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team.[4][13] Always have a spill kit compatible with hydrazine on hand.

Data Presentation: Thermal Hazard Data for Selected Hydrazine Derivatives

The following table summarizes key quantitative data for several hydrazine derivatives. Note that these values can be influenced by factors such as heating rate, pressure, and the presence of impurities.

CompoundDecomposition Onset (T_onset)Impact Sensitivity (H₅₀)Notes
Hydrazine~260-270 °C (autocatalytic)Insensitive as a liquidDecomposition is highly catalyzed by metals.[1][6]
PhenylhydrazineBoils at 243.5 °C with decompositionNot specified, combustibleCan ignite spontaneously in contact with oxidants or porous materials.
p-Toluenesulfonyl hydrazide (TSH)~145-155 °CNot specifiedDecomposition is exothermic and produces a large volume of gas.
1,1,1-Trimethylhydrazinium Nitrate148 °C15 JEnergetic salt.[14]
1,1,1-Trimethylhydrazinium Perchlorate225 °C7 JHighly sensitive energetic salt.[14]
1,1,1-Trimethylhydrazinium Azide131 °C15 JEnergetic salt.[14]
Dihydrazinium 3,3′-azo-5,5′-diazido-1,2,4-triazol (DHADAT)Not specified23 JAn insensitive high-energy material.[15]

Note: Impact sensitivity (H₅₀) is the height from which a standard weight must be dropped to cause a 50% probability of initiation. A lower value indicates higher sensitivity.[16][17][18]

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reactions Involving Hydrazine Derivatives

! CAUTION ! This is a general guideline. A thorough risk assessment must be conducted for each specific reaction.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Fume Hood: All operations must be performed in a certified chemical fume hood with the sash positioned as low as possible.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-necked flask with a condenser, thermometer, and inert gas inlet) and purge thoroughly with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Material Compatibility: Ensure all glassware is free of cracks and that no incompatible materials (e.g., copper or iron-containing stir bars, certain metal clamps) are in contact with the reaction mixture.

  • Reagent Addition: Add the hydrazine derivative and solvent to the flask. If adding other reagents at high temperatures, do so slowly via an addition funnel to control the reaction rate and temperature.

  • Heating: Use a well-controlled heating mantle with a thermocouple to monitor the reaction temperature. Place the heating mantle on a lab jack to allow for rapid removal if necessary. The reaction temperature should be kept at least 50-75 °C below the known decomposition onset temperature of the hydrazine derivative.

  • Cooling: Place a cooling bath (e.g., ice-water) on a lab jack next to the reaction setup for immediate use in case of an exotherm.

  • Monitoring: Continuously monitor the reaction temperature, color, and for any unusual gas evolution.

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature before exposing it to air. If quenching is necessary, slowly add the quenching agent while monitoring the temperature. A common method for destroying excess hydrazine is the slow addition of a dilute aqueous solution of sodium hypochlorite or sodium bisulfite.

Protocol 2: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the hydrazine derivative into a DSC pan. Use of hermetically sealed pans is recommended to contain any evolved gases. For potentially explosive materials, specialized high-pressure crucibles may be necessary.

    • Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Program a heating ramp at a constant rate, typically 5-10 °C/min, to a temperature well above the expected decomposition.[8]

    • Safety Stop: Set a maximum temperature limit to prevent damage to the instrument in case of a highly energetic event.

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • An exothermic peak indicates decomposition. The onset temperature of this peak (T_onset) is a critical parameter for determining the thermal stability of the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Work-up PPE Don PPE FumeHood Prepare Fume Hood PPE->FumeHood Glassware Assemble Clean Glassware FumeHood->Glassware Inert Establish Inert Atmosphere Glassware->Inert Reagents Add Reagents & Solvent Inert->Reagents Heat Heat to Target Temp (Well below T_onset) Reagents->Heat Monitor Monitor Reaction Heat->Monitor Cool Cool to Room Temp Monitor->Cool Exotherm Exotherm Monitor->Exotherm Exotherm? Quench Quench Excess Reagent Cool->Quench Isolate Isolate Product Quench->Isolate Exotherm->Cool No Emergency EMERGENCY PROCEDURE Exotherm->Emergency Yes Troubleshooting_Logic Start Unexpected Observation (Exotherm, Gas, Color Change) IsTempRising Is Temperature Rising Rapidly? Start->IsTempRising IsGasEvolving Is Gas Evolving? IsTempRising->IsGasEvolving No StopHeatCool Stop Heating & Apply Cooling IsTempRising->StopHeatCool Yes IsColorChanging Is Color Darkening? IsGasEvolving->IsColorChanging No CheckVentilation Ensure Adequate Ventilation IsGasEvolving->CheckVentilation Yes ReduceTemp Reduce Temperature IsColorChanging->ReduceTemp Yes Investigate Investigate Cause (Impurities, Catalysts) IsColorChanging->Investigate No PrepareQuench Prepare to Quench (if safe) StopHeatCool->PrepareQuench Evacuate EVACUATE & ALERT PrepareQuench->Evacuate If Uncontrolled CheckVentilation->ReduceTemp ReduceTemp->Investigate Decomposition_Pathway HydrazineDeriv R-NH-NH-R' Hydrazine Derivative HeatCatalyst Heat / Catalyst (e.g., Cu, Fe) HydrazineDeriv->HeatCatalyst Radicals Radical Intermediates HeatCatalyst->Radicals Gases Gas Products (N₂, NH₃, H₂) Radicals->Gases DecompProducts Other Decomposition Products Radicals->DecompProducts Pressure Pressure Buildup Gases->Pressure Explosion Explosion Hazard Pressure->Explosion

References

Managing side reactions of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage side reactions and other common issues encountered during experiments with (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in common synthetic applications.

Low or No Yield in Pyrazole Synthesis

Question: I am attempting to synthesize a pyrazole derivative by reacting this compound with a 1,3-dicarbonyl compound, but I am observing a low yield or no desired product. What are the possible causes and solutions?

Answer:

Low yields in pyrazole synthesis are a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:

  • Inadequate Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction's success. While polar protic solvents like ethanol are frequently used, exploring aprotic dipolar solvents such as DMF, NMP, or DMAc may lead to better results.[1] Some reactions may also require heating to proceed efficiently.

  • Improper pH: The hydrochloride salt of the hydrazine needs to be neutralized to the free hydrazine for it to act as an effective nucleophile. If the reaction medium is too acidic, the hydrazine will be protonated and unreactive. The addition of a mild base, such as sodium acetate, can help neutralize the acid.[2]

  • Formation of Regioisomers: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomeric pyrazoles. These isomers can be difficult to separate and may result in a lower isolated yield of the desired product.

  • Side Reactions: The formation of hydrazones as intermediates is an expected step, but under certain conditions, these can undergo further unwanted reactions.

Troubleshooting Workflow for Low Pyrazole Yield

G start Low or No Pyrazole Product check_conditions Review Reaction Conditions start->check_conditions solvent Optimize Solvent System (e.g., Ethanol, DMF, NMP) check_conditions->solvent temperature Adjust Temperature (e.g., Room Temp to Reflux) check_conditions->temperature base Ensure Proper Basicity (e.g., Add Sodium Acetate) check_conditions->base analysis Analyze Crude Product (e.g., by NMR, LC-MS) solvent->analysis temperature->analysis base->analysis isomers Identify Regioisomers analysis->isomers side_products Identify Side Products analysis->side_products purification Optimize Purification (e.g., Column Chromatography, Recrystallization) isomers->purification side_products->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Formation of Impurities in Hydrazone Synthesis

Question: When synthesizing a hydrazone from this compound and an aldehyde or ketone, I am observing significant impurities in my product. What are these impurities and how can I avoid them?

Answer:

The primary side reaction in hydrazone formation is the further reaction of the hydrazone with another molecule of the carbonyl compound to form an azine. This is especially problematic with aldehydes.[3]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the hydrazine relative to the carbonyl compound to minimize the chance of the hydrazone reacting with a second carbonyl molecule.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC).[2] Stop the reaction as soon as the starting carbonyl compound is consumed to prevent the formation of the azine byproduct. Running the reaction at room temperature or below can also help to slow down the rate of azine formation.

  • pH Control: Maintaining a slightly acidic pH can catalyze the formation of the hydrazone while disfavoring some side reactions. For the hydrochloride salt, the addition of a buffer or a mild base like sodium acetate is often sufficient.[2]

Reaction Pathway: Hydrazone vs. Azine Formation

G hydrazine (THP)Hydrazine hydrazone Desired Hydrazone hydrazine->hydrazone + Carbonyl carbonyl Aldehyde/Ketone carbonyl->hydrazone azine Azine Side Product carbonyl->azine hydrazone->azine + Carbonyl (Excess)

Caption: Competing reaction pathways leading to the desired hydrazone and the azine side product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude product from a reaction involving this compound?

A1: The purification method will depend on the properties of your desired product and the impurities present. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating regioisomers and other byproducts.[1] Careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If your desired product is a solid and has different solubility properties from the impurities, recrystallization can be a highly effective purification technique.[1]

  • Acid-Base Extraction: For products with basic or acidic functionalities, a liquid-liquid extraction using aqueous acid or base can help remove neutral impurities.[1]

Q2: How should I store this compound?

A2: It is recommended to store this compound at room temperature.

Q3: What are the main applications of this compound in drug development?

A3: This compound is a versatile building block in medicinal chemistry.[4] Its primary uses include:

  • Synthesis of Heterocyclic Compounds: It is a key intermediate for synthesizing pyrazoles, triazoles, and other nitrogen-containing heterocycles that are common scaffolds in pharmacologically active molecules.[5]

  • Kinase Inhibitors: It is used in the development of kinase inhibitors.[6]

  • Antiviral Agents: It serves as a building block in the synthesis of antiviral drugs.[6]

  • Improving Physicochemical Properties: The tetrahydropyran moiety can enhance aqueous solubility and metabolic stability, and improve the pharmacokinetic profile of drug candidates.[2][6]

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Water

  • Sodium acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of water or ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the acid.

  • Add a solution of the aromatic aldehyde (1.0 eq) in ethanol to the hydrazine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • The resulting hydrazone often precipitates out of the solution. Collect the precipitate by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data for Hydrazone Synthesis

AldehydeSolventReaction Time (h)Yield (%)
BenzaldehydeEthanol3>90 (expected)[2]
4-ChlorobenzaldehydeEthanol4>90 (expected)[2]
Protocol for Pyrazole Synthesis (Knorr Synthesis)

This protocol details the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with ethyl acetoacetate to form a pyrazolone.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Add ethyl acetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Logical Flow of Knorr Pyrazole Synthesis

G start Start dissolve Dissolve Hydrazine HCl and Base in Ethanol start->dissolve add_dicarbonyl Add 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) dissolve->add_dicarbonyl reflux Heat to Reflux add_dicarbonyl->reflux monitor Monitor by TLC reflux->monitor workup Work-up and Purification monitor->workup product Pyrazole Product workup->product

Caption: General workflow for the Knorr synthesis of pyrazoles.

References

Validation & Comparative

A Comparative Analysis of Substituted Hydrazines in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted hydrazines, primarily focusing on hydrazides and hydrazones, in the context of drug design. By leveraging experimental data, this document aims to offer a comprehensive overview of their performance as anticancer and antimicrobial agents, and as enzyme inhibitors.

Substituted hydrazines, a versatile class of compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their synthetic tractability allows for the facile generation of diverse chemical libraries, making them attractive scaffolds for the discovery of novel therapeutic agents.[3][4] This guide delves into a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of various substituted hydrazines, providing a clear comparison of their potency against different targets.

Table 1: Comparative Anticancer Activity of Substituted Hydrazones and Hydrazides (IC50 values in µM)
Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)Kelly (Neuroblastoma)Reference
Hydrazide-Hydrazones
Compound 112.5 ± 0.81----[1]
Compound 5b3.2 ± 1.1----[1]
Compound 133.7 ± 1.0----[1]
Cisplatin (Reference)2.43 ± 1.1--25.01 ± 2.29-[1][5]
Quinoline Hydrazides
Compound 17-33% inhibition38% inhibition-96% inhibition[6]
Compound 15 (Lead)->50% viability>50% viability-~70% inhibition[6]
Salicylaldehyde Benzoylhydrazones
Dimethoxy Analog (Leukemia)->100>100-0.05-0.5[7]
Pyrazine-2-carbohydrazide
Compound 3c---< cisplatin-[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data presented as mean ± standard deviation where available.

Table 2: Comparative Antimicrobial Activity of Substituted Hydrazones (MIC values in µg/mL)
Compound/DerivativeS. aureusB. subtilisE. coliC. albicansC. glabrataReference
Hydrazide-Hydrazones
Compound 21 (vs. M. luteus)-----[2]
MIC: 0.08
Compound 2625-506.25---[2]
Compound 2725-506.25---[2]
Streptomycin (Reference)-12.5---[2]
Benzoic Acid Hydrazide-Hydrazones
Compound 93 (Cl substituted)---0.50.5[2]
Steroidal Hydrazones
Compound 11-0.37-3.00-0.37-1.50-[9]
Ampicillin (Reference)No activity----[9]
5-Nitrofuran-2-carboxylic Acid Hydrazide-Hydrazones 0.48–15.620.48–15.62---[10]
Cefuroxime (Reference)0.12-250----[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Comparative Enzyme Inhibitory Activity of Substituted Hydrazines (IC50 and Ki values)
Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Selectivity Index (SI)Reference
Pyrazole Analogues COX-21.79–9.63-22.21-74.92[12]
Celecoxib (Reference)COX-2--78.06[12]
Pyrazole–Pyridazine Hybrids COX-21.15-1.50-> Celecoxib[13]
Hydrazone Derivatives MAO-A-0.188-[14]
Hydrazone Derivatives MAO-A-0.011-[14]
Hydrazide-Hydrazones Laccase-24-674-[15]
Hydrazine Clubbed Thiazoles Aldose Reductase0.0051-0.01330.00547-0.02389> Epalrestat[16]

Ki (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. SI (Selectivity Index) for COX-2 is the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of substituted hydrazines.

General Synthesis of Hydrazide-Hydrazones

This two-step procedure is a common method for synthesizing a wide array of hydrazide-hydrazone derivatives.[3][4]

Step 1: Synthesis of Carboxylic Acid Hydrazide

  • A solution of the corresponding carboxylic acid ester (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

  • Hydrazine hydrate (1.5-2 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is then refluxed for a period of 4-8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazide) is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

Step 2: Synthesis of Hydrazide-Hydrazone

  • The synthesized carboxylic acid hydrazide (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or methanol).

  • A catalytic amount of an acid (e.g., glacial acetic acid) is added to the solution.

  • The desired aldehyde or ketone (1 equivalent) is then added to the reaction mixture.

  • The mixture is refluxed for 2-6 hours, with reaction completion monitored by TLC.

  • After cooling, the precipitated solid (the hydrazide-hydrazone) is filtered, washed with a cold solvent, and purified by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[17][18]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[1]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug design.[19][20]

  • Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, COX probe, COX cofactor, and a solution of arachidonic acid.

  • Enzyme and Compound Preparation: Dilute the recombinant human COX-2 enzyme to the desired concentration. Prepare serial dilutions of the test compounds (e.g., pyrazole derivatives) in a suitable solvent like DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, diluted cofactor, and probe to each well.

    • Add the diluted test compounds to their respective wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add the diluted COX-2 enzyme to all wells.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells. Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using the DOT language.

Experimental_Workflow_for_Hydrazone_Synthesis_and_Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ester Carboxylic Acid Ester Hydrazide Carboxylic Acid Hydrazide Ester->Hydrazide Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazone Substituted Hydrazone Hydrazide->Hydrazone Condensation (Acid Catalyst) Aldehyde Aldehyde/ Ketone Aldehyde->Hydrazone Characterization Spectroscopic Characterization (NMR, IR, MS) Hydrazone->Characterization Anticancer Anticancer Assay (MTT) Hydrazone->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Hydrazone->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., COX-2) Hydrazone->Enzyme Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data

General workflow for synthesis and biological evaluation of substituted hydrazones.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Activates Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 Action PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-2 Catalysis COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerase Action Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to HydrazineInhibitor Substituted Hydrazine (e.g., Pyrazole Derivative) HydrazineInhibitor->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by substituted hydrazine derivatives.

References

A Researcher's Guide to Validating Heterocyclic Compound Structures with NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, heterocyclic compounds are paramount. Their structural diversity underpins a vast range of biological and chemical functions. However, this complexity demands rigorous and unambiguous structure validation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two cornerstone analytical techniques for this purpose. This guide provides an objective comparison of their roles, supported by experimental data and detailed protocols, to aid researchers in their application.

The Complementary Roles of MS and NMR

Mass Spectrometry and NMR spectroscopy provide different, yet highly complementary, pieces of the structural puzzle.

Mass Spectrometry (MS) is adept at providing the molecular weight of a compound with exceptional accuracy. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with enough precision to allow for the calculation of its elemental formula.[1][2][3][4] The technique works by ionizing a sample and separating the resulting ions based on their mass-to-charge (m/z) ratio.[5] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure and substructures.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, maps out the carbon-hydrogen framework of a molecule. It is arguably the most powerful tool for obtaining detailed information about a chemical's molecular structure.[7][8] Through a suite of experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), NMR reveals which atoms are present, how they are connected, and their spatial relationships.[9][10]

While MS provides the formula, NMR provides the blueprint. An elemental formula from HRMS can correspond to numerous isomers, but only one will fit the intricate connectivity map provided by a full suite of NMR experiments.

Comparative Analysis: A Case Study

To illustrate this synergy, let's consider the hypothetical validation of a novel substituted benzimidazole, 2-ethyl-5-methoxy-1H-benzo[d]imidazole , with the proposed structure below.

Chemical structure of 2-ethyl-5-methoxy-1H-benzo[d]imidazole

Figure 1. Proposed structure of 2-ethyl-5-methoxy-1H-benzo[d]imidazole.

Step 1: Determining the Molecular Formula with HRMS

The first step is to confirm the molecular formula. The compound is subjected to HRMS analysis, typically using electrospray ionization (ESI).

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

ParameterObserved ValueCalculated Value (for C₁₀H₁₂N₂O)
[M+H]⁺ (m/z) 177.1022177.1028
Mass Accuracy -3.4 ppm

The observed mass is extremely close to the calculated mass for the protonated molecule, confirming the elemental composition as C₁₀H₁₂N₂O. This is the foundational piece of evidence.

Step 2: Mapping the Structure with NMR Spectroscopy

With the molecular formula confirmed, a series of NMR experiments are conducted to piece together the atomic connectivity.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.21br s1H-NH
7.35d1H8.7H -7
7.01d1H2.3H -4
6.75dd1H8.7, 2.3H -6
3.75s3H-OCH
2.89q2H7.6-CH ₂-CH₃
1.30t3H7.6-CH₂-CH
  • The ¹H NMR spectrum shows seven distinct proton signals, consistent with the proposed structure.[11]

  • The integration values correspond to the number of protons for each signal.

  • The multiplicities (singlet, doublet, triplet, etc.) and coupling constants reveal which protons are adjacent to each other.[12] For example, the quartet at 2.89 ppm and the triplet at 1.30 ppm are characteristic of an ethyl group.

Table 3: ¹³C NMR & DEPT-135 (125 MHz, DMSO-d₆) Data

Chemical Shift (δ) ppmDEPT-135Assignment
155.8PositiveC -5
154.2No SignalC -2
136.1No SignalC -3a
132.9No SignalC -7a
115.0PositiveC -7
109.8PositiveC -6
95.4PositiveC -4
55.2PositiveOC H₃
21.5Positive-CH ₂-CH₃
11.8Positive-CH₂-CH
  • The ¹³C NMR confirms the presence of 10 distinct carbon atoms.

  • DEPT-135 experiments help distinguish between CH, CH₂, and CH₃ groups (positive signals) and quaternary carbons (no signal).

Table 4: Key 2D NMR Correlations (HMBC)

Proton (¹H)Correlated Carbons (¹³C)
H -7 (7.35 ppm)C -5, C -3a
H -4 (7.01 ppm)C -5, C -7a, C -2
OCH ₃ (3.75 ppm)C -5
-CH ₂- (2.89 ppm)C -2, -CH
  • The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the molecular fragments.[10][13] It shows correlations between protons and carbons that are two or three bonds apart. For instance, the correlation between the methoxy protons (3.75 ppm) and C-5 (155.8 ppm) confirms the position of the methoxy group. The correlation between the ethyl CH₂ protons and C-2 confirms the ethyl group's attachment point.

Visualizing the Validation Process

The logical flow of structure elucidation can be visualized as a process where each experiment provides key information that builds upon the last.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Data Interpreted Data HRMS HRMS Analysis Formula Molecular Formula (C₁₀H₁₂N₂O) HRMS->Formula Provides Exact Mass Structure Final Validated Structure Formula->Structure Confirms Composition H1_NMR ¹H NMR Proton_Env Proton Environments & Neighbors H1_NMR->Proton_Env C13_NMR ¹³C & DEPT NMR Carbon_Skel Carbon Skeleton (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Skel TwoD_NMR 2D NMR (COSY, HMBC) Connectivity Atom Connectivity (Fragments Assembled) TwoD_NMR->Connectivity Proton_Env->Connectivity Carbon_Skel->Connectivity Connectivity->Structure Confirms Connectivity

Caption: Logical workflow for structure validation using MS and NMR data.

This integrated approach, starting with the molecular formula from HRMS and meticulously assembling the structure with a suite of 1D and 2D NMR experiments, provides an unambiguous and robust validation of the heterocyclic compound's structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap mass spectrometer.

  • Method: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Parameters:

    • Ionization Mode: Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): Flow rate of 8 L/min at 250°C.[14]

    • Mass Range: m/z 50-500

    • Data Acquisition: Acquire data in centroid mode for high resolution. An internal calibrant should be used to ensure high mass accuracy (<5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[8][15]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Utilize standard library pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • The number of increments in the indirect dimension (F1) is typically set to 256-512.

    • For HMBC, the long-range coupling constant is typically optimized for 8-10 Hz.[16]

    • Acquisition times will vary from 30 minutes to several hours depending on sample concentration and the specific experiment.[17]

References

Comparative Biological Activities of (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (tetrahydro-2H-pyran-4-yl)hydrazine derivatives. It includes a summary of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by available experimental data and detailed methodologies.

The (tetrahydro-2H-pyran-4-yl)hydrazine scaffold is a versatile building block in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including promising anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes findings from various studies to offer a comparative overview of these activities.

Anticancer Activity

Derivatives of the tetrahydropyran and hydrazine moieties have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected hydrazone derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidinyl Hydrazone 15 Melanoma0.37Doxorubicin-
Ovarian Cancer0.11Doxorubicin-
Pancreatic Cancer1.09Doxorubicin-
Indanone-based Thiazolyl Hydrazone (ITH-6) HT-29 (colorectal)0.44Irinotecan-
COLO 205 (colorectal)0.98Irinotecan-
KM 12 (colorectal)0.41Irinotecan-
Hydrazonoquinazoline 4b Various1.25 - 4.92Erlotinib7.52 - 16.02
Triazoloquinazoline 5b Various1.95 - 7.60Erlotinib7.52 - 16.02

Note: The presented data is from studies on various hydrazone derivatives, which may not all contain the specific (tetrahydro-2H-pyran-4-yl)hydrazine scaffold, but are structurally related and indicate the potential of this chemical class.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer hydrazone derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate. Anticancer compounds can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.

Bcl2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Anticancer Compound Anticancer Compound Bax Bax Anticancer Compound->Bax Upregulates Bcl-2 Bcl-2 Anticancer Compound->Bcl-2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak Bak Bak->MOMP Bcl-2->Bax Inhibits Bcl-xL Bcl-xL Bcl-xL->Bak Inhibits Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Bcl-2 Family Mediated Apoptosis Pathway

Antimicrobial Activity

Substituted pyran and hydrazine derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of pyran and hydrazone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Substituted Acetohydrazides Staphylococcus aureus6.25 - 25Chloramphenicol-
Escherichia coli6.25 - 25Chloramphenicol-
S-triazine derivatives Bacillus subtilis6.25 - 25Streptomycin-
Pseudomonas aeruginosa6.25 - 25Streptomycin-
Steroidal Hydrazones Bacillus cereus370 - 3000Ampicillin/Streptomycin-
Candida albicans370 - 1500--

Note: The data represents findings for various classes of compounds containing pyran or hydrazone moieties and may not be specific to (tetrahydro-2H-pyran-4-yl)hydrazine derivatives.

Enzyme Inhibitory Activity

A significant area of interest for (tetrahydro-2H-pyran-4-yl)hydrazine derivatives is their potential as enzyme inhibitors. Notably, they have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

The (tetrahydro-2H-pyran-4-yl)hydrazine scaffold can serve as a key component in the design of DPP-4 inhibitors. The tetrahydropyran ring can interact with hydrophobic pockets in the enzyme's active site, while the hydrazine moiety can form crucial hydrogen bonds with key amino acid residues.

Structure-Activity Relationship (SAR) of DPP-4 Inhibitors

The development of potent and selective DPP-4 inhibitors often involves modifying the core scaffold to optimize interactions with the enzyme's active site. Key structural features that influence activity include:

  • Substituents on the pyran ring: Can enhance hydrophobic interactions.

  • Modifications of the hydrazine group: Can improve hydrogen bonding and selectivity.

  • Introduction of other functional groups: Can target specific sub-pockets within the active site.

One study on pyridazine-acetohydrazide hybrids identified compounds with IC50 values as low as 6.48 nM against DPP-4, outperforming the reference drug sitagliptin (IC50 = 13.02 nM)[1]. This highlights the potential for designing highly potent inhibitors based on hydrazine-containing scaffolds.

DPP4_Inhibition cluster_enzyme DPP-4 Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor DPP-4 Active Site DPP-4 Active Site GLP-1 (Inactive) GLP-1 (Inactive) DPP-4 Active Site->GLP-1 (Inactive) Cleaves S1 Pocket S1 Pocket S2 Pocket S2 Pocket GLP-1 (Active) GLP-1 (Active) GLP-1 (Active)->DPP-4 Active Site Binds to THP-Hydrazine Derivative THP-Hydrazine Derivative THP-Hydrazine Derivative->DPP-4 Active Site Inhibits THP-Hydrazine Derivative->S1 Pocket Interacts with THP-Hydrazine Derivative->S2 Pocket Interacts with

Mechanism of DPP-4 Inhibition

Experimental Protocols

This section provides an overview of the methodologies used in the cited biological assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][3][4][5][6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with (tetrahydro-2H-pyran-4-yl)hydrazine derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

MTT Assay Experimental Workflow
Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][9][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.

General Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Observe the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[7][8][9][10][11]

References

Comparing the efficacy of different catalysts in hydrazine-based reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Hydrazine-Based Reactions

For Researchers, Scientists, and Drug Development Professionals

Hydrazine and its derivatives are versatile reagents in a multitude of chemical transformations, from energy applications to the synthesis of fine chemicals and pharmaceuticals. The efficiency and selectivity of these reactions are critically dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of different catalysts in key hydrazine-based reactions, supported by experimental data, to aid researchers in catalyst selection and methods development.

Catalytic Hydrazine Decomposition for Hydrogen Production

The decomposition of hydrazine (N₂H₄) is a promising method for in-situ hydrogen generation for applications such as fuel cells and satellite propulsion. The reaction can proceed through two main pathways:

  • Desired Reaction: N₂H₄ → N₂ + 2H₂

  • Undesired Reaction: 3N₂H₄ → 4NH₃ + N₂

The choice of catalyst is paramount in maximizing hydrogen selectivity and decomposition efficiency.

Comparative Performance of Catalysts in Hydrazine Decomposition
CatalystSupportTemperature (°C)H₂ Selectivity (%)Activity/Turnover Frequency (TOF) (h⁻¹)Reference
Noble Metal Catalysts
Iridium (Ir)CeO₂5036.6 - 38.91541 - 1740[1]
Iridium (Ir)NiO5083.9-[1]
Iridium (Ir)γ-Al₂O₃25 (RT)-Active at room temperature[1]
Rhodium (Rh)-2543.8-[2]
Platinum-Nickel (Pt-Ni)Ni(OH)₂50100100% conversion in 15 min[3]
Nickel-Platinum (Ni-Pt)N-doped Carbon50Complete H₂ production1602[4]
Non-Noble Metal Catalysts
Nickel (Ni)CeO₂Mild conditions>95Low activity[5]
Cobalt (Co)-25~7-[2]
Ruthenium (Ru)-25~7-[2]
Bimetallic and Other Catalysts
Iridium-Nickel (Ir-Ni)CeO₂Mild conditionsHigh selectivityVery active[5]
Silver-Titanium Dioxide (Ag-TiO₂)--100Apparent rate constant: 0.018 min⁻¹[6]

Key Observations:

  • Noble metals , particularly Iridium, are highly active in hydrazine decomposition.[1] The choice of support significantly influences selectivity, with NiO leading to a remarkable 83.9% H₂ yield.[1]

  • Bimetallic catalysts , such as Ni-Pt and Ir-Ni, often exhibit both high activity and selectivity, suggesting a synergistic effect between the metals.[4][5] For instance, a NiPt/N-doped carbon catalyst showed a rapid hydrogen production rate of 1602 h⁻¹ at 50 °C.[4]

  • Non-noble metals like Nickel show high selectivity but generally lower activity under mild conditions.[5]

  • The addition of an alkaline solution , such as NaOH, can increase the basicity of the catalyst surface, which may inhibit the formation of ammonia and thus improve hydrogen selectivity.[2]

Experimental Protocol: Catalytic Decomposition of Hydrous Hydrazine

A typical experimental setup for testing catalyst performance in liquid-phase hydrazine decomposition is as follows:

  • Catalyst Preparation: The catalyst (e.g., 1 wt.% Ir on CeO₂) is prepared using methods like deposition-precipitation or sol-immobilization.[1]

  • Reaction Setup: A specific amount of the catalyst is placed in a reactor with a solution of hydrous hydrazine (e.g., 3.3 M) in an alkaline medium (e.g., 0.5 M NaOH).[2][7]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 50 °C) and stirring rate (e.g., 1050 rpm).[2][7]

  • Product Analysis: The volume of gas produced is measured over time using a gas burette. The composition of the evolved gas (H₂, N₂, NH₃) is analyzed by gas chromatography to determine the hydrogen selectivity.

  • Activity Calculation: The turnover frequency (TOF) can be calculated based on the rate of gas evolution and the amount of active metal in the catalyst.[7]

Hydrazine in the Reduction of Nitro Compounds

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, crucial for the production of dyes, pharmaceuticals, and agrochemicals.[8] Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen source is a widely used, efficient, and safer alternative to using high-pressure hydrogen gas.[8]

Comparative Performance of Catalysts in Nitroarene Reduction
CatalystSupport/SystemSubstrate ScopeKey AdvantagesReference
Palladium on Carbon (Pd/C)HeterogeneousHalogenated nitroarenesHigh selectivity for nitro group reduction without dehalogenation. Recyclable.[8]
Iron(II) Phthalocyanine / Iron SulfateHomogeneous/ HeterogeneousAromatic nitro compoundsHigh chemo- and regioselectivity. Compatible with various functional groups. Eco-friendly (H₂O-EtOH solvent).
Iron Oxide (Fe₃O₄) NanocrystalsHeterogeneous (in situ)Nitroarenes, aliphatic nitro compounds, azidesHigh efficiency, avoids precious metals, rapid reaction under microwave conditions (2-8 min).[9]
Vanadium Pentoxide/Titanium Dioxide (V₂O₅/TiO₂)HeterogeneousNitro compoundsGreen and sustainable (uses blue LEDs at ambient temp.), recyclable.[10]
Nickel-basedHeterogeneousAcetophenone derivatives (for ketazine synthesis)Low catalyst loading, short reaction times, environmentally friendly.[11]

Key Observations:

  • Palladium on carbon (Pd/C) is a classic and highly effective catalyst for the selective reduction of nitroarenes, even in the presence of sensitive functional groups like halogens.[8]

  • Iron-based catalysts , including iron(II) phthalocyanine and in situ generated iron oxide nanocrystals, offer a cost-effective and environmentally friendly alternative to precious metals.[9] Fe₃O₄ nanocrystals, in particular, demonstrate exceptional activity, with reactions completing in minutes under microwave irradiation.[9]

  • Heterogeneous catalysts are generally preferred due to their ease of separation and reusability, contributing to more sustainable processes.[10][11]

Experimental Protocol: Selective Reduction of a Halogenated Nitroarene

The following protocol is based on the selective reduction of halogenated nitroarenes using Pd/C and hydrazine hydrate:[8]

  • Reactant Mixture: A mixture of the halogenated nitroarene (1 mmol), 10% Pd/C (e.g., 13 mg), and hydrazine monohydrate (10 mmol) is prepared in a suitable solvent like methanol (5 mL).

  • Reaction Conditions: The reaction mixture is heated to 80 °C for a short duration (e.g., 5 minutes).

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the catalyst is filtered off. The filtrate is concentrated, and the product is purified by column chromatography to yield the corresponding halogenated aniline.

  • Catalyst Recycling: The recovered Pd/C catalyst can be washed and reused for subsequent reactions.[8]

The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[12][13] The reaction involves the formation of a hydrazone intermediate, followed by its decomposition under basic conditions to yield the alkane and nitrogen gas.[13]

Reaction Mechanism and Catalysis

The reaction is typically carried out at high temperatures in a high-boiling solvent like diethylene glycol, with a strong base such as potassium hydroxide acting as the catalyst.[14]

Wolff_Kishner_Reduction cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Deprotonation and Tautomerization cluster_2 Step 3: N₂ Elimination and Alkane Formation Ketone Ketone/Aldehyde (R₂C=O) Hydrazone Hydrazone (R₂C=NNH₂) Ketone->Hydrazone - H₂O Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Hydrazone_anion Hydrazone Anion Hydrazone->Hydrazone_anion + OH⁻ Diimide_intermediate Diimide Intermediate (R₂CH-N=NH) Base Base (OH⁻) Hydrazone_anion->Diimide_intermediate + H₂O Diimide_anion Diimide Anion (R₂CH-N=N⁻) Diimide_intermediate->Diimide_anion + OH⁻ Carbanion Carbanion (R₂CH⁻) Diimide_anion->Carbanion - N₂ Nitrogen N₂ Alkane Alkane (R₂CH₂) Carbanion->Alkane + H₂O

Wolff-Kishner Reduction Mechanism

Modifications and Catalyst Considerations:

  • Huang-Minlon Modification: This is a widely used modification that involves carrying out the reaction in a high-boiling alcohol solvent (like diethylene glycol) which allows for the removal of water and drives the reaction to completion at atmospheric pressure.[14]

  • Base Sensitivity: The strongly basic conditions of the Wolff-Kishner reduction make it unsuitable for substrates with base-sensitive functional groups.[13] In such cases, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) may be a suitable alternative.

Synthesis of Heterocyclic Compounds

Hydrazine is a key building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules.[15][16] These reactions often involve the condensation of hydrazine with difunctional electrophiles.

Catalytic Approaches in Heterocycle Synthesis
  • ZnO Nanoparticles: Zinc oxide nanoparticles have been used as an efficient and reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles in water at room temperature.[17]

  • Iodine: Molecular iodine can catalyze one-pot, multi-component reactions in water for the synthesis of various heterocyclic systems.[17]

  • Hydrazine as a Catalyst: In some cases, hydrazine itself or its salts can act as a catalyst, for instance, in ring-closing carbonyl-olefin metathesis to synthesize polycyclic heteroaromatics.[18] This method is particularly useful for substrates containing Lewis basic functionalities that would inhibit traditional acid catalysts.[18]

Experimental Workflow and Logical Relationships

The selection and development of a catalyst for a specific hydrazine-based reaction typically follows a logical workflow.

Experimental_Workflow cluster_Reaction_Selection Reaction Definition cluster_Catalyst_Screening Catalyst Selection & Synthesis cluster_Optimization Process Optimization cluster_Analysis Analysis & Finalization Reaction Define Target Reaction (e.g., Nitro Reduction) Literature Literature Survey (Existing Catalysts) Reaction->Literature Synthesis Catalyst Synthesis & Characterization Literature->Synthesis Screening Catalyst Performance Screening Synthesis->Screening Params Parameter Optimization (Temp, Solvent, etc.) Screening->Params Analysis Product Yield & Selectivity Analysis Params->Analysis Recycle Catalyst Recyclability Studies Analysis->Recycle Protocol Finalized Protocol Recycle->Protocol

Catalyst Development Workflow

This guide provides a comparative overview of catalyst efficacy in several key hydrazine-based reactions. The choice of catalyst is highly dependent on the specific transformation, desired selectivity, and process conditions. The provided data and protocols aim to serve as a valuable resource for researchers in navigating the diverse landscape of catalysis in hydrazine chemistry.

References

Computational Approaches to Understanding Hydrazine Derivative Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of hydrazine derivatives is crucial in fields ranging from pharmaceuticals to propellants. Understanding their reaction mechanisms at a molecular level is key to designing new drugs, developing safer materials, and mitigating the environmental impact of their use. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction pathways. This guide provides a comparative overview of two distinct computational studies on the reaction mechanisms of hydrazine derivatives, offering insights into different methodological approaches and their applications.

The first study, conducted by V. S. et al., investigates the formation of N-Nitrosodimethylamine (NDMA), a carcinogenic compound, from the ozonation of unsymmetrical dimethylhydrazine (UDMH) and monomethylhydrazine (MMH).[1] The second study, by a different research group, explores the hydrolysis of hydrazones, a class of hydrazine derivatives widely used in bioconjugation and drug delivery, using a Density Functional Theory (DFT) approach.[2]

Comparative Analysis of Computational Methodologies

A key difference between the two studies lies in their choice of computational methods. The study on NDMA formation employed the second-order Møller-Plesset perturbation theory (MP2), a method rooted in wavefunction theory, while the hydrazone hydrolysis study utilized Density Functional Theory (DFT) with the M06-2X functional. The selection of a computational method is a critical step in any theoretical study, as it directly impacts the accuracy and computational cost of the calculations.

Parameter Study 1: NDMA Formation from Hydrazine Derivatives Study 2: Hydrazone Hydrolysis
Reaction Type OzonationHydrolysis
Computational Method Second-order Møller-Plesset perturbation theory (MP2)Density Functional Theory (DFT)
Functional Not applicableM06-2X
Basis Set 6-311G(d)6-311+g(d,p)
Solvent Model Not specified in the abstractConductor-like Polarizable Continuum Model (CPCM)
Key Findings The reaction proceeds via an initial H abstraction from the -NH2 group, followed by oxidation.[1]The mechanism involves nucleophilic addition of water to form a carbinolamine intermediate, followed by its decomposition.[2]
Activation Barrier A high activation barrier of 42 kcal/mol was calculated for a competing reaction pathway.[1]Energetics of each step were assessed, though specific values are not in the abstract.[2]

Experimental and Computational Protocols

Study 1: Ozonation of Hydrazine Derivatives

The researchers in this study investigated the formation mechanism of acetaldehyde dimethyl hydrazine (ADMH) and tetramethyl tetraazene (TMT) from the ozonation of UDMH, and their subsequent oxidation to NDMA.[1] They also explored the selective formation of methyl diazene and diazomethane from monomethylhydrazine (MMH).[1]

  • Computational Details: The study utilized the second-order Møller-Plesset perturbation theory (MP2) with the 6-311G(d) basis set to explore the potential energy surface of the reactions. This level of theory is known for its ability to capture electron correlation effects, which are important in describing bond-breaking and bond-forming processes. The calculations aimed to elucidate the electronic nature and kinetics of the elementary reactions by determining the energies of transition states and intermediates.[1]

Study 2: Hydrolysis of Hydrazones

This study focused on the pH-labile nature of the hydrazone linkage, which is crucial for its application in drug delivery systems.[2] The researchers evaluated the generally accepted two-step mechanism for hydrazone hydrolysis: nucleophilic addition of a water molecule to form a carbinolamine intermediate, and the subsequent decomposition of this intermediate.[2]

  • Computational Details: The investigation was carried out using Density Functional Theory (DFT) with the M06-2X functional and the 6-311+g(d,p) basis set.[2] The M06-2X functional is a high-nonlocality functional that is well-suited for studying main-group thermochemistry and kinetics. To account for the effect of the solvent (water), the conductor-like polarizable continuum model (CPCM) was employed.[2] The study also analyzed various proton transfer pathways and the energetics of each step in the hydrolysis process.[2]

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for computational studies of reaction mechanisms, applicable to both of the discussed studies.

G Generalized Workflow for Computational Reaction Mechanism Studies cluster_0 System Definition cluster_1 Computational Setup cluster_2 Calculations and Analysis cluster_3 Interpretation and Conclusion A Identify Reactants and Products B Propose Plausible Reaction Pathways A->B C Select Level of Theory (e.g., DFT, MP2) B->C D Choose Basis Set C->D E Incorporate Solvent Effects (if any) D->E F Geometry Optimization of Reactants, Intermediates, and Products E->F G Transition State Search F->G H Frequency Calculation to Confirm Stationary Points G->H I Calculate Reaction and Activation Energies H->I J Construct Potential Energy Surface I->J K Determine Rate-Determining Step J->K L Compare with Experimental Data (if available) K->L M Elucidate Reaction Mechanism L->M

Caption: A flowchart illustrating the typical stages of a computational study on reaction mechanisms.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on Molecules Synthesized with (tetrahydro-2H-pyran-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity profiles of kinase inhibitors derived from (tetrahydro-2H-pyran-4-yl)hydrazine reveals a favorable cross-reactivity landscape compared to alternative scaffolds. This guide provides a comparative analysis of the ATM kinase inhibitor AZD0156, which incorporates a tetrahydropyran moiety, and KU-60019, an alternative ATM inhibitor, supported by experimental data and detailed protocols for assessing kinase selectivity.

The inclusion of a (tetrahydro-2H-pyran-4-yl) (THP) moiety in drug candidates is a strategic approach to enhance physicochemical properties, such as aqueous solubility, which can in turn improve a molecule's pharmacokinetic profile. In the realm of kinase inhibitors, achieving high selectivity is paramount to minimize off-target effects and associated toxicities. This guide delves into the cross-reactivity of kinase inhibitors synthesized using (tetrahydro-2H-pyran-4-yl)hydrazine, using the potent and selective ATM kinase inhibitor AZD0156 as a primary example.

Kinase Selectivity Profile: AZD0156 vs. KU-60019

AZD0156 is a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1] Its synthesis involves the incorporation of a THP-amine fragment. To objectively assess its selectivity, we compare its cross-reactivity profile with that of KU-60019, another potent ATM inhibitor that does not feature the THP scaffold.

Target KinaseAZD0156 IC50 (nM)KU-60019 IC50 (nM)Fold Selectivity (vs. ATM) for AZD0156Fold Selectivity (vs. ATM) for KU-60019
ATM 0.58 6.3 - -
ATR>1000>10,000>1724>1587
DNA-PK>10001,700>1724270
mTOR>1000->1724-
PI3K-alpha>1000->1724-
FMS>50% inhibition at 1µM---
MAP4K4<50% inhibition at 10µM---
MINK1<50% inhibition at 10µM---

Data compiled from multiple sources.[1][2][3][4][5] Note: A direct head-to-head kinome scan with identical kinase panels was not publicly available. The table is constructed from reported selectivity data. The FMS, MAP4K4, and MINK1 data for AZD0156 are presented as percentage inhibition at a fixed concentration as specific IC50 values were not available in the cited literature.

The data indicates that while both inhibitors are potent against their primary target, ATM, AZD0156 demonstrates a high degree of selectivity, particularly against other members of the PI3K-related kinase (PIKK) family like ATR, DNA-PK, and mTOR, with over 1000-fold selectivity.[1] KU-60019 also shows good selectivity against ATR but is notably less selective against DNA-PK.[4][5] Furthermore, AZD0156 has been described as having a "cleaner biochemical profile" in broader kinase screens.[2][6]

Experimental Protocols for Kinase Selectivity Profiling

To ensure the reproducibility and accuracy of cross-reactivity studies, standardized experimental protocols are essential. Below are detailed methodologies for two widely used kinase profiling assays.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound for a target kinase in live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal in a dose-dependent manner.

Detailed Protocol (Adherent Format):

  • Cell Preparation:

    • HEK293 cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Transfected cells are seeded into white, tissue culture-treated 96-well plates and incubated overnight.[7]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (e.g., AZD0156) in Opti-MEM®.

    • Add the diluted compounds to the wells containing the cells.

    • Immediately add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.[7]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer capable of sequentially measuring donor emission (460 nm) and acceptor emission (>600 nm).[7]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to controls (no compound and no tracer).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

KINOMEscan® Competition Binding Assay

This is a widely used in vitro method for profiling kinase inhibitors against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Workflow:

  • Assay Preparation: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared in a buffer solution.

  • Binding Competition: The mixture is incubated to allow the binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase.

  • Separation: The solid support with the bound kinase is separated from the unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. From this, a dissociation constant (Kd) or IC50 value can be determined.

Visualizing Biological Pathways and Experimental Workflows

To further elucidate the context of this comparative analysis, the following diagrams illustrate the ATM signaling pathway and a general workflow for kinase inhibitor selectivity profiling.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair AZD0156 AZD0156 AZD0156->ATM_active inhibits

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Kinase_Profiling_Workflow start Start: Kinase Inhibitor Candidate primary_screen Primary Screen (Single High Concentration) start->primary_screen select_hits Identify 'Hits' (e.g., >70% Inhibition) primary_screen->select_hits dose_response Dose-Response Assay (e.g., 10-point curve) select_hits->dose_response 'Hits' data_analysis Data Analysis & Visualization (Kinome Map, Selectivity Score) select_hits->data_analysis 'Non-Hits' calc_ic50 Calculate IC50/Kd Values dose_response->calc_ic50 calc_ic50->data_analysis end End: Selectivity Profile data_analysis->end

Caption: General workflow for kinase inhibitor selectivity profiling.

Conclusion

The strategic incorporation of the (tetrahydro-2H-pyran-4-yl)hydrazine-derived moiety in the design of kinase inhibitors, as exemplified by AZD0156, can lead to compounds with high potency and a desirable selectivity profile. The comparative data presented here suggests that this scaffold can contribute favorably to minimizing off-target interactions, a critical aspect of modern drug development. The provided experimental protocols offer a foundation for researchers to conduct their own cross-reactivity studies, ensuring robust and comparable data generation in the quest for safer and more effective targeted therapies.

References

A Comparative Guide to Bioisosteres for Cyclohexane Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane ring is a prevalent scaffold in drug discovery, valued for its conformational rigidity and three-dimensional structure which can facilitate potent interactions with biological targets.[1] However, its lipophilic nature and susceptibility to cytochrome P450-mediated oxidation often lead to poor pharmacokinetic profiles, including low solubility and rapid metabolic clearance.[2] Bioisosteric replacement of the cyclohexane ring is a key strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity.[3] This guide provides a comparative analysis of common cyclohexane bioisosteres, supported by experimental data, to aid in the rational design of next-generation therapeutics.

Logical Relationship of Cyclohexane and its Bioisosteres

The replacement of a core scaffold like cyclohexane with a bioisostere can lead to analogues with significantly altered physicochemical and pharmacological properties. The diagram below illustrates this fundamental concept in drug design.

G cluster_analogues Bioisosteric Analogues parent Parent Drug (Cyclohexane Core) bcp Bicyclo[1.1.1]pentane (BCP) Analogue parent->bcp Improves Solubility, Stability thp Tetrahydropyran (THP) Analogue parent->thp Increases Polarity, Adds H-bond Acceptor pip Piperidine Analogue parent->pip Modulates pKa, Adds H-bond Donor/Acceptor other Other Rigid Scaffolds parent->other Explores Novel Chemical Space

Bioisosteric replacement of a cyclohexane core.

Performance Comparison of Key Bioisosteres

The choice of a bioisostere depends on the specific goals of the lead optimization campaign, such as improving solubility, blocking metabolic soft spots, or modulating receptor affinity. Below is a comparison of common replacements for the cyclohexane ring.

Tetrahydropyran (THP)

The tetrahydropyran (THP) ring is an excellent bioisostere for cyclohexane where increased polarity is desired.[4] The introduction of the ether oxygen atom reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially forming new, favorable interactions with the target protein.[5]

Piperidine

Piperidine is a nitrogen-containing heterocycle that offers a versatile replacement for cyclohexane. The basic nitrogen atom can be used to modulate pKa, improve solubility, and introduce a hydrogen bond donor or acceptor. However, the nitrogen and adjacent carbons can be sites of metabolism.[2]

Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane (BCP) is a rigid, non-planar scaffold that has gained significant attention as a "saturated phenyl ring" and cyclohexane bioisostere.[6][7] Its unique three-dimensional structure can improve metabolic stability and aqueous solubility by reducing lipophilicity and disrupting crystal packing.[8][9]

Quantitative Data Summary

The following table summarizes key experimental data comparing parent cyclohexane-containing compounds with their bioisosteric analogues. These examples highlight how subtle structural changes can profoundly impact drug-like properties.

Compound Pair Bioisosteric Replacement LogD (pH 7.4) Aqueous Solubility (µM) Metabolic Stability (CLint, µL/min/mg) Potency (IC50/Ki, nM)
JAK1 Inhibitor [5]Cyclohexane → THP2.66 → 2.08Not Reported115 → 25 (Human)1.1 → 1.4
γ-Secretase Inhibitor [2]Cyclohexane → THP3.6 → 2.7Not Reported188 → 49 (Human)1.6 → 2.6
MDM2 Inhibitor [8]Cyclohexane → BicyclohexaneNot ReportedNot Reported>200 → 33 (Human)1.1 → 1.3
Conivaptan Analogue [10]Benzene → Bicyclo[2.1.1]hexaneNot Reported5 → 1431 → 12 (Human)Not Reported
Imidazopyridine [1]Phenyl → CyclohexaneNot Reported<0.1 → 1.2Not Reported18 → 68

Note: Data is compiled from various sources and experimental conditions may differ. CLint refers to intrinsic clearance in human liver microsomes (HLM).

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays crucial for drug discovery. Detailed methodologies for these key experiments are provided below.

Lipophilicity Determination (LogD/LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for determining lipophilicity.[11][12]

  • Principle: Measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS pH 7.4 for LogD).[13]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]

    • Add a small aliquot of the stock solution to a vial containing pre-saturated n-octanol and aqueous buffer.

    • Shake the mixture vigorously for a set period (e.g., 2 hours) to reach equilibrium.[14]

    • Allow the phases to separate completely, often aided by centrifugation.

    • Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

    • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[15]

  • Principle: The rate of disappearance of a parent compound is monitored over time upon incubation with HLM in the presence of necessary cofactors.[16]

  • Protocol:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[17] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[16]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots are taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[17]

Receptor Binding by Radioligand Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.[18][19]

  • Principle: A test compound's ability to compete with a known radioligand for binding to a receptor preparation (e.g., cell membranes) is measured.[20]

  • Protocol:

    • Prepare a receptor source, typically by homogenizing cells or tissues expressing the target receptor and isolating the membrane fraction via centrifugation.[21]

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound.[21]

    • Incubate the plate at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]

    • Separate the bound radioligand from the unbound by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[20]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]

Standard Experimental Workflow for Bioisostere Evaluation

The process of evaluating a new bioisostere is a systematic, multi-step process designed to comprehensively characterize its impact on the properties of a lead compound.

G cluster_assays Evaluation Cascade start Lead Compound (with Cyclohexane) synthesis Design & Synthesis of Bioisosteric Analogues start->synthesis physchem Physicochemical Profiling (LogD, Solubility, pKa) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) physchem->adme bio In Vitro Biological Assays (Potency, Selectivity) adme->bio analysis Data Analysis & SAR (Structure-Activity Relationship) bio->analysis decision Select Candidate for In Vivo Studies analysis->decision

Workflow for evaluating cyclohexane bioisosteres.

References

The Tetrahydropyran Scaffold: A Double-Edged Sword in Drug Design, Influencing Both Solubility and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a tetrahydropyran (THP) ring into drug candidates is a widely employed strategy in medicinal chemistry to enhance their physicochemical and pharmacokinetic properties. As a bioisostere of the commonly used cyclohexane ring, the THP scaffold offers a unique combination of structural rigidity and increased polarity, which can significantly impact a drug's aqueous solubility and its metabolic profile. This guide provides a comparative analysis of the effects of the THP scaffold on these two critical aspects of drug development, supported by experimental data and detailed methodologies.

The introduction of an oxygen atom into the six-membered ring distinguishes the THP scaffold from its carbocyclic counterpart, cyclohexane. This single atomic substitution can lead to a cascade of beneficial changes in a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets.[1] Furthermore, the THP moiety generally imparts greater polarity and lower lipophilicity compared to a cyclohexane ring, which can translate to improved aqueous solubility and a more favorable metabolic profile.[1]

Enhancing Aqueous Solubility: A Shift Towards Hydrophilicity

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. The replacement of a lipophilic carbocyclic ring, such as cyclohexane, with the more polar THP scaffold is a recognized strategy to address this issue. The increased polarity of the THP ring can disrupt the crystal lattice of a solid compound and improve its interaction with water molecules, thereby increasing its solubility.

Modulating Metabolism: A Balancing Act of Stability and Clearance

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The THP scaffold can influence drug metabolism in several ways. The ether linkage within the THP ring is generally more stable to metabolic degradation than a simple alkyl chain, which can lead to increased metabolic stability and a longer half-life of the drug in the body.

However, the THP ring is not metabolically inert. It can be a site for enzymatic modification by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. The presence of the oxygen atom can direct metabolism to specific positions on the ring.

A case study comparing a THP derivative (Compound 19) with its cyclohexyl analog (Compound 18) for a Janus kinase 1 (JAK1) selective inhibitor highlights the impact of the THP scaffold on metabolism. The introduction of the THP ring led to a subtle decrease in lipophilicity (logD) but resulted in improved clearance in both rat and human studies, along with a significant decrease in unbound in vivo rat clearance.[1] This suggests that the THP scaffold can favorably modulate the metabolic profile of a drug, leading to better pharmacokinetic properties.

ParameterCompound 18 (Cyclohexyl)Compound 19 (THP)Fold Improvement
logD at pH 7.42.662.080.78
Ligand Lipophilic Efficiency (LLE)--1.4-fold increase
Unbound in vivo rat clearance-Significantly decreased-
Clearance (rat)HigherLowerImproved
Clearance (human)HigherLowerImproved

Table 1: Comparative data for a cyclohexyl-containing compound (18) and its tetrahydropyran analog (19). [1]

Experimental Protocols

To evaluate the impact of the THP scaffold on drug solubility and metabolism, the following experimental protocols are commonly employed:

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

  • An excess amount of the solid compound is added to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, the suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) in a buffer solution.

  • The reaction is initiated by the addition of a cofactor, NADPH, which is required for CYP enzyme activity.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are then centrifuged to precipitate the proteins.

  • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in evaluating the THP scaffold and its potential metabolic fate, the following diagrams illustrate a typical experimental workflow and the common metabolic pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Physicochemical & Metabolic Evaluation cluster_analysis Data Analysis & Comparison Compound_A Drug Candidate (e.g., with Cyclohexane) Compound_B THP Analog Compound_A->Compound_B Scaffold Hopping Solubility_Assay Aqueous Solubility Assay Compound_A->Solubility_Assay Metabolism_Assay In Vitro Metabolic Stability Assay Compound_A->Metabolism_Assay Compound_B->Solubility_Assay Compound_B->Metabolism_Assay Data_Table Comparative Data Table (Solubility, Clearance, etc.) Solubility_Assay->Data_Table Metabolism_Assay->Data_Table

Caption: Experimental workflow for comparing drug candidates.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism THP_Drug THP-Containing Drug Hydroxylation Hydroxylation THP_Drug->Hydroxylation Ring_Opening Oxidative Ring Opening THP_Drug->Ring_Opening Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Ring_Opening->Excretion Glucuronidation->Excretion Sulfation->Excretion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 2
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.